8-Iodoadenosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIMLAHGVOKIG-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Iodoadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 8-iodoadenosine, a halogenated purine nucleoside. This document details the experimental protocols for its synthesis, analytical methods for its characterization, and explores its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.
Synthesis of this compound
The synthesis of this compound from the parent nucleoside, adenosine, requires a multi-step approach involving protection of the ribose hydroxyl groups, regioselective iodination at the C8 position of the purine ring, and subsequent deprotection. Direct iodination of adenosine is challenging; therefore, a common strategy involves the lithiation of a protected adenosine derivative followed by quenching with an iodine source.
Synthetic Workflow
The overall synthetic workflow for this compound is depicted below. This process begins with the protection of the hydroxyl groups of adenosine, followed by the key iodination step, and concludes with the removal of the protecting groups to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)adenosine (Silyl Protection)
This protocol describes the protection of the hydroxyl groups of adenosine using tert-butyldimethylsilyl (TBDMS) chloride.
-
Materials: Adenosine, tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of adenosine (1.0 eq) and imidazole (7.5 eq) in anhydrous DMF, add TBDMS-Cl (3.3 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired protected adenosine derivative.[1]
-
Protocol 2: Synthesis of 8-Iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine (Lithiation and Iodination)
This protocol details the regioselective iodination at the C8 position.
-
Materials: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)adenosine, Lithium diisopropylamide (LDA), Iodine (I₂), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the silyl-protected adenosine (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.[2][3]
-
Slowly add a solution of LDA (1.1 to 1.5 eq) in THF to the reaction mixture and stir for 1-2 hours at -78 °C.[4]
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 3: Synthesis of this compound (Deprotection)
This protocol describes the removal of the silyl protecting groups.
-
Materials: 8-Iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF).
-
Procedure:
-
Dissolve the protected this compound derivative in THF.
-
Add TBAF solution (3.3 eq) to the mixture at room temperature.[1]
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | Expected δ (ppm) | Multiplicity | ¹³C NMR | Expected δ (ppm) |
| H-2 | ~8.1-8.3 | s | C-2 | ~152-154 |
| H-1' | ~5.8-6.0 | d | C-4 | ~148-150 |
| NH₂ | ~7.3-7.7 | br s | C-5 | ~120-122 |
| H-2' | ~4.5-4.7 | t | C-6 | ~156-158 |
| H-3' | ~4.1-4.3 | t | C-8 | ~115-120 |
| H-4' | ~3.9-4.1 | q | C-1' | ~88-90 |
| H-5', 5'' | ~3.5-3.7 | m | C-2' | ~73-75 |
| 5'-OH | ~5.3-5.5 | t | C-3' | ~70-72 |
| 2'-OH | ~5.1-5.3 | d | C-4' | ~85-87 |
| 3'-OH | ~5.0-5.2 | d | C-5' | ~61-63 |
Note: These are estimated values based on known data for adenosine and 8-bromoadenosine. Actual values may vary.[5]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂IN₅O₄ |
| Monoisotopic Mass | 393.00 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 394.01 |
| [M-H]⁻ (ESI-MS) | m/z 392.00 |
| Key MS/MS Fragments | Cleavage of the glycosidic bond resulting in the iodinated adenine base (m/z ~262) and the ribose sugar fragment. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of this compound and for its purification.
Protocol 4: Analytical RP-HPLC for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Expected Retention Time: The retention time will be dependent on the specific column and exact gradient conditions but is expected to be longer than that of adenosine due to the increased hydrophobicity from the iodine atom.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not as extensively studied as other 8-substituted analogs like 8-chloroadenosine, it is anticipated to interact with various cellular targets due to its structural similarity to adenosine.
Potential Signaling Pathways
8-substituted adenosine analogs have been shown to modulate several key signaling pathways. The introduction of a bulky iodine atom at the C8 position can influence the conformation of the glycosidic bond, favoring the syn conformation, which can alter its interaction with target proteins.
References
- 1. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of 8-Iodoadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Iodoadenosine, a halogenated purine nucleoside analog, is a compound of interest for its potential therapeutic activities. While direct and extensive research on this compound is limited, its structural similarity to other 8-substituted adenosine analogs, such as 8-Chloroadenosine, provides a strong basis for understanding its probable mechanisms of action. This technical guide synthesizes the current understanding, drawing parallels from related compounds to elucidate the core mechanisms through which this compound likely exerts its biological effects. The primary hypothesized mechanisms include the inhibition of nucleic acid synthesis following intracellular phosphorylation and potential interactions with purinergic receptors, including Toll-like receptors. This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and visual representations of the implicated signaling pathways to facilitate further research and drug development.
Introduction
Adenosine analogs are a class of molecules that have been extensively studied for their therapeutic potential in a variety of diseases, including cancer and viral infections. Modifications at the 8-position of the adenosine purine ring have been shown to significantly alter the biological activity of these compounds. This compound, with an iodine atom at the 8th position, is one such analog. Due to a paucity of direct studies on this compound, this guide will focus on the well-documented mechanisms of structurally related 8-substituted adenosines to infer its likely mechanism of action.
Hypothesized Mechanisms of Action
Based on the activities of its analogs, this compound is proposed to act through two primary mechanisms:
-
Inhibition of RNA and DNA Synthesis: Following cellular uptake, this compound is likely phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (8-Iodo-ATP). This metabolite can then act as a competitive inhibitor of RNA and DNA polymerases, leading to the termination of nucleic acid chain elongation and subsequent cell cycle arrest and apoptosis.
-
Modulation of Purinergic Signaling: 8-substituted adenosine analogs have been shown to interact with adenosine receptors and Toll-like receptors (TLRs), particularly TLR7. It is plausible that this compound could act as an agonist or antagonist at these receptors, thereby modulating downstream signaling pathways involved in immune responses and inflammation.
Quantitative Data on Related 8-Substituted Adenosine Analogs
| Compound | Target/Assay | Value | Cell Line/System | Reference |
| 8-Chloroadenosine | Growth Inhibition | ~10 µM (concentration used for 24h) | Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | [1] |
| 5-Iodotubercidin | Adenosine Kinase Inhibition | IC50 = 0.026 µM | Isolated Human Adenosine Kinase | [2] |
| R848 (Resiquimod) | Antiviral (HIV-1) | IC50 = 4.2 µM | N/A | [3] |
Note: The data presented above is for comparative purposes and does not represent direct measurements for this compound.
Signaling Pathways
Inhibition of RNA Synthesis Pathway
The primary proposed mechanism for this compound's cytotoxic effects is the inhibition of RNA synthesis. This multi-step process begins with its cellular uptake and metabolic activation.
Caption: Hypothesized pathway for RNA synthesis inhibition by this compound.
Toll-like Receptor 7 (TLR7) Signaling Pathway
Should this compound act as a TLR7 agonist, it would trigger an innate immune response pathway, leading to the production of pro-inflammatory cytokines.
Caption: Potential TLR7 signaling pathway activation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound.
RNA Synthesis Inhibition Assay
This cell-based assay measures the rate of global RNA synthesis by quantifying the incorporation of a uridine analog into newly transcribed RNA.[4]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled plates
-
This compound
-
Actinomycin D (positive control)
-
5-Ethynyluridine (EU)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO) and a positive control (Actinomycin D).
-
Metabolic Labeling: Add 5-Ethynyluridine (EU) to each well to a final concentration of 0.5-1 mM and incubate for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with fixation solution for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with permeabilization buffer for 15 minutes at room temperature.
-
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol and add it to each well. Incubate for 30 minutes in the dark.
-
Staining and Imaging:
-
Wash cells with PBS.
-
(Optional) Counterstain nuclei with Hoechst 33342.
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis: Quantify the fluorescence intensity per cell. A decrease in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of RNA synthesis. Calculate the IC50 value from the dose-response curve.
TLR7 Agonist Activity Assay
This assay utilizes a reporter cell line to quantify the activation of the TLR7 signaling pathway.[1][5]
Materials:
-
HEK-Blue™ TLR7 reporter cell line (or similar, expressing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter)
-
HEK-Blue™ Detection medium
-
96-well plates
-
This compound
-
A known TLR7 agonist (e.g., R848) as a positive control
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ TLR7 cells into a 96-well plate at the recommended density.
-
Compound Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Add a sample of the cell supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Analysis: Measure the absorbance at 620-655 nm. An increase in absorbance indicates the activation of the NF-κB pathway via TLR7. Determine the EC50 value from the dose-response curve.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong hypothesis can be formulated based on the well-characterized activities of its structural analogs. The inhibition of RNA and potentially DNA synthesis via its intracellular triphosphate metabolite represents the most probable cytotoxic mechanism. Additionally, the potential for this compound to modulate purinergic signaling, particularly through TLR7, warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise molecular targets and signaling pathways of this compound, thereby facilitating its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to 8-Iodoadenosine: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 8-Iodoadenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for this compound and closely related 8-substituted adenosine analogs. The properties and activities of these analogs are presented to offer a foundational understanding and a framework for future investigation of this compound.
Chemical Identity and Physicochemical Properties
This compound is a purine nucleoside analog characterized by an iodine atom at the 8-position of the adenine base. This modification can significantly influence its physicochemical properties and biological activity compared to adenosine and other analogs. Due to the scarcity of specific data for this compound, the following table presents a comparative summary of the physicochemical properties of related adenosine derivatives to provide a contextual reference.
Table 1: Comparative Physicochemical Properties of Adenosine and its Analogs
| Property | 2-Iodoadenosine | 8-Azidoadenosine | 8-Bromoadenosine | Adenosine |
| Molecular Formula | C₁₀H₁₂IN₅O₄[1][2][3] | C₁₀H₁₂N₈O₄[4] | C₁₀H₁₂BrN₅O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 393.14 g/mol [1][2][3] | 308.25 g/mol [4] | 346.15 g/mol | 267.24 g/mol |
| Melting Point | 200 °C (decomposes)[1][2] | Not Available | Not Available | 234-236 °C |
| Appearance | Solid[1][2] | Not Available | Not Available | White crystalline powder |
| Solubility | Soluble in organic solvents like DMSO.[5][6] Short oligonucleotides are relatively soluble in organic solutions.[5] | Not Available | Not Available | Soluble in water. |
| UV/Vis λmax | Not specified, but UV-Vis spectra of adenosine analogs are available.[7][8] | Not Available | Not Available | 259 nm in water |
Synthesis and Spectroscopic Analysis
While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of 8-substituted adenosine analogs generally follows established chemical procedures.
General Synthesis Protocol for 8-Substituted Adenosines
The synthesis of 8-halogenated adenosine derivatives often involves the direct halogenation of adenosine. A general approach for the synthesis of 8-bromoadenosine, which can be adapted for this compound, is described below.
Experimental Protocol: Synthesis of 8-Bromoadenosine (Adaptable for this compound)
-
Starting Material: Adenosine.
-
Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is commonly used. For iodination, N-iodosuccinimide (NIS) would be a suitable reagent.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically used.
-
Procedure:
-
Adenosine is dissolved in the solvent.
-
The halogenating agent (e.g., NIS for this compound) is added to the solution in stoichiometric amounts.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by precipitation or extraction and purified using column chromatography or recrystallization.
-
A number of synthetic routes have been explored for various 8-substituted adenosine derivatives, including those starting from different precursors and employing various protecting group strategies to achieve regioselectivity.[9]
Spectroscopic Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ribose sugar protons and the protons on the adenine base. The absence of the H8 proton signal would confirm substitution at the 8-position. The chemical shifts of the ribose protons can provide information on the conformation of the nucleoside.[10][11][12][13][14]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the C8 carbon would be significantly affected by the iodine substituent.[10][11][12][14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of this compound.[15][16][17][18]
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or water) would show characteristic absorption maxima. The position of these maxima can be influenced by the substituent at the 8-position and the solvent used.[7][8][19][20]
Biological Activity and Signaling Pathways
Adenosine and its analogs exert their biological effects primarily by interacting with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors. The substitution at the 8-position can alter the affinity and selectivity of the compound for these receptors, leading to a range of downstream effects.
Potential Mechanisms of Action
Based on the activities of related compounds, this compound could potentially:
-
Act as an agonist or antagonist at adenosine receptors: This could modulate various physiological processes, including neurotransmission, inflammation, and cardiovascular function.
-
Inhibit enzymes involved in nucleotide metabolism: Like other nucleoside analogs, it could be phosphorylated intracellularly to its triphosphate form, which might interfere with DNA and RNA synthesis, potentially leading to cytotoxic effects in cancer cells.[22]
-
Induce apoptosis: Many adenosine analogs have been shown to induce programmed cell death in cancer cell lines.[22]
Adenosine Signaling Pathway
The following diagram illustrates the general adenosine signaling pathway, which is a likely target for this compound.
Caption: General Adenosine Signaling Pathway.
Experimental Frameworks for Evaluation
To elucidate the specific biological effects of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
The following diagram outlines a general workflow for the in vitro evaluation of a novel compound like this compound.
Caption: Workflow for In Vitro Biological Evaluation.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to an untreated control. Determine the IC₅₀ value.[23]
In Vivo Studies
Should in vitro studies indicate promising activity, in vivo experiments in appropriate animal models would be the next step to evaluate efficacy and safety.
Experimental Protocol: General In Vivo Efficacy Study
-
Animal Model: Select an appropriate animal model (e.g., a tumor xenograft model in mice for anticancer studies).[24][25][26]
-
Compound Administration: Administer this compound to the animals via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
Monitoring: Monitor the animals for signs of toxicity and measure relevant endpoints (e.g., tumor volume, body weight).
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound represents an understudied adenosine analog with potential for novel biological activities. While specific data remains scarce, a comparative analysis of related 8-substituted adenosine compounds suggests that it may interact with adenosine signaling pathways and nucleotide metabolism, warranting further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore the physicochemical properties, synthesis, and biological effects of this compound, which could lead to the development of new therapeutic agents.
References
- 1. 2-碘腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2-Iodoadenosine | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Azidoadenosine | C10H12N8O4 | CID 160751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. scienceopen.com [scienceopen.com]
- 12. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. massbank.eu [massbank.eu]
- 17. researchgate.net [researchgate.net]
- 18. Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UV/Vis Database User's Guide [webbook.nist.gov]
- 20. utsc.utoronto.ca [utsc.utoronto.ca]
- 21. benchchem.com [benchchem.com]
- 22. Exploring adenosine analogs for chondrosarcoma therapy: In vitro and in vivo insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Structural Analysis of 8-Iodoadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of 8-Iodoadenosine, a halogenated purine nucleoside of significant interest in medicinal chemistry and drug development. This document details the key structural features, experimental protocols for characterization, and insights into its potential biological signaling pathways.
Molecular Structure and Physicochemical Properties
This compound is a derivative of adenosine where a hydrogen atom at the 8-position of the adenine base is substituted with an iodine atom. This modification significantly influences the molecule's conformation and electronic properties, which in turn can affect its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂IN₅O₄ |
| Molecular Weight | 393.14 g/mol |
| Appearance | Solid |
| Melting Point | 200 °C (decomposes) |
| CAS Number | 35109-88-7 |
Crystallographic Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related 8-substituted adenosine analogs, such as 8-bromoadenosine, provides valuable insights into its three-dimensional structure. Iodinated nucleosides are frequently utilized in X-ray crystallography studies to determine oligonucleotide structures[1]. The heavy iodine atom aids in solving the phase problem during structure determination.
Based on analogous structures, this compound is expected to adopt a specific conformation around the glycosidic bond, which can be either syn or anti. The substitution at the 8-position often favors the syn conformation.
Table 2: Estimated Bond Lengths and Angles for this compound (Based on Analogous Structures)
| Bond/Angle | Estimated Value |
| C8-I Bond Length | ~2.10 Å |
| N7-C8 Bond Length | ~1.37 Å |
| C8-N9 Bond Length | ~1.38 Å |
| N7-C8-N9 Bond Angle | ~113° |
| I-C8-N7 Bond Angle | ~123° |
| I-C8-N9 Bond Angle | ~124° |
Experimental Protocol for X-ray Crystallography
The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal[2]. The general protocol for obtaining the crystal structure of a small molecule like this compound involves the following steps:
-
Synthesis and Purification: Synthesize this compound and purify it to a high degree using techniques like column chromatography and recrystallization.
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam[2][3]. The diffracted X-rays are recorded on a detector as a series of diffraction patterns at different crystal orientations[3].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution). The initial atomic model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles[2][3].
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming its structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | ~8.2 |
| H-1' | ~5.9 |
| H-2' | ~4.6 |
| H-3' | ~4.2 |
| H-4' | ~4.0 |
| H-5', 5'' | ~3.8, 3.7 |
| NH₂ | ~7.3 |
| 2'-OH | ~5.7 |
| 3'-OH | ~5.4 |
| 5'-OH | ~5.1 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-8 | ~95 |
| C-6 | ~156 |
| C-2 | ~152 |
| C-4 | ~149 |
| C-5 | ~120 |
| C-1' | ~88 |
| C-4' | ~86 |
| C-2' | ~74 |
| C-3' | ~71 |
| C-5' | ~62 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for one-dimensional spectra. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS). The resulting spectra are analyzed to assign signals to the corresponding nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. For a molecule with the formula C₁₀H₁₂IN₅O₄, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 394.00 g/mol .
A common fragmentation pathway for nucleosides in mass spectrometry is the cleavage of the glycosidic bond, resulting in the separation of the nucleobase and the ribose sugar.
Table 5: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description | Expected m/z ([M+H]⁺) |
| [M+H]⁺ | Protonated molecular ion | ~394.00 |
| [Base+H]⁺ | Protonated 8-iodoadenine | ~262.96 |
| [Ribose]⁺ | Ribose fragment | ~133.05 |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. This information helps to confirm the molecular weight and aspects of the structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.
Table 6: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |
| N-H (amine) | Stretching | 3350-3180 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | 2960-2850 |
| C=N, C=C (purine ring) | Stretching | 1650-1550 |
| C-N | Stretching | 1350-1250 |
| C-O (hydroxyl) | Stretching | 1150-1050 |
| C-I | Stretching | ~500 |
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet is also recorded for subtraction.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Computational Modeling
Computational modeling can be used to predict the three-dimensional structure, electronic properties, and spectroscopic features of this compound. Density Functional Theory (DFT) is a common method for these calculations. Such models can provide theoretical bond lengths, bond angles, and vibrational frequencies that can be compared with experimental data.
Biological Activity and Signaling Pathways
8-substituted adenosine analogs are known to interact with various biological targets, including Toll-like receptors (TLRs)[4]. Specifically, certain 8-substituted purine nucleosides act as agonists for TLR7 and TLR8, which are intracellular receptors that recognize single-stranded RNA and play a key role in the innate immune response[4][5].
Activation of TLR7 and TLR8 initiates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and members of the MAP kinase (Mitogen-Activated Protein kinase) pathway[6][7][8]. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons.
Given its structure, this compound is hypothesized to act as a TLR7/8 agonist, thereby modulating immune responses through these pathways.
This technical guide provides a foundational understanding of the structural analysis of this compound. Further experimental investigation is necessary to fully elucidate its precise three-dimensional structure and to confirm its specific biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Core Biological Activities of 8-Substituted Adenosines
An In-Depth Technical Guide to the Biological Activity of 8-Iodoadenosine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature contains limited direct quantitative biological data for this compound. This guide summarizes the known biological activities of this compound and its close structural analogs, 8-substituted adenosines, to provide a comprehensive resource for research and development. The experimental protocols provided are broadly applicable for the evaluation of this class of compounds.
8-substituted adenosine analogs, including this compound, are a class of compounds with diverse and potent biological activities. Their therapeutic potential stems from their ability to modulate key cellular processes, including immune responses, viral replication, and cancer cell proliferation.
Immunomodulatory Activity: TLR7 and TLR8 Agonism
A significant area of interest is the role of 8-substituted adenosines as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[1][2] This activity makes them attractive candidates for development as vaccine adjuvants and cancer immunotherapies.[3] The activation of TLR7 is particularly associated with a robust antiviral interferon response, while TLR8 activation is linked to the production of pro-inflammatory cytokines.[4][5]
Antiviral Activity
Several 8-substituted adenosine derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses.[6][7] Their mechanisms of action can be multifaceted, including the inhibition of viral RNA-dependent RNA polymerase (RdRp) and the modulation of host antiviral responses through pathways like the 2-5A/RNase L system.[6]
Anticancer Activity
The anticancer properties of 8-substituted adenosines are attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9] For instance, 8-chloroadenosine has shown significant activity against multiple human cancer cell lines.[9] The proposed mechanisms include the inhibition of transcription and the disruption of cellular metabolism.[10]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for various 8-substituted adenosine analogs. It is important to note the absence of comprehensive data for this compound itself. The presented data for related compounds offer a valuable comparative framework.
Table 1: Antiviral Activity of 8-Substituted Adenosine Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8-Aminoadenosine | Hepatitis C Virus (HCV) | Huh-7 | 4.1 | [7] |
| 8-Aminoadenosine | Yellow Fever Virus (YFV) | HeLa | >100 | [7] |
| 8-Aminoadenosine | Dengue Virus-2 (DENV-2) | Vero E6 | >100 | [7] |
| 8-Aminoadenosine | Influenza A | MDCK | 12 | [7] |
| 8-Aminoadenosine | Parainfluenza 3 | Vero | 3.5 | [7] |
| 8-Aminoadenosine | SARS-CoV | Vero E6 | 10 | [7] |
| Riboprine (an adenosine analog) | SARS-CoV-2 (Omicron BA.4) | HEK293T | 0.49 | [11] |
| Forodesine (an adenosine analog) | SARS-CoV-2 (Omicron BA.4) | HEK293T | 0.73 |[11] |
Table 2: Cytotoxicity of 8-Substituted Adenosine Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Chloroadenosine | HL-60 (Leukemia) | 1.8 | [9] |
| 8-Chloroadenosine | K562 (Leukemia) | 4.2 | [9] |
| 8-Chloroadenosine | MGc80-3 (Gastric Cancer) | 1.56 | [9] |
| 3'-Deoxyadenosine (Cordycepin) | Z138 (Mantle Cell Lymphoma) | 12.15 | [12] |
| 3'-Deoxyadenosine (Cordycepin) | HEL92.1.7 (Erythroleukemia) | 68.9 |[12] |
Table 3: TLR7/8 Agonist Activity of 8-Oxoadenine Analogs
| Compound | Receptor | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Oxoadenine 6a | hTLR7 | >100 | [4][13] |
| Oxoadenine 6a | hTLR8 | 12.5 | [4][13] |
| Oxoadenine 2b | hTLR7 | 25.5 | [13] |
| Oxoadenine 2b | hTLR8 | <50 | [13] |
| CL097 | hTLR7 | 0.1 | [14] |
| CL097 | hTLR8 | 4 |[14] |
Signaling Pathways
TLR7/8 Signaling Pathway
The activation of TLR7 and TLR8 by 8-substituted adenosine analogs initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs, which in turn drive the expression of inflammatory cytokines and type I interferons.
Caption: TLR7/8 Signaling Pathway Activation.
Hypothetical AMPK Signaling Pathway
Based on the activity of other adenosine analogs, this compound may influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Caption: Hypothetical AMPK Pathway Modulation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: MTT Assay Experimental Workflow.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of this compound to protect cells from virus-induced cell death.[3][6][7][15][16]
-
Materials:
-
Susceptible host cell line (e.g., Vero E6)
-
Virus stock
-
This compound
-
96-well plates
-
Cell culture medium
-
Crystal Violet staining solution
-
-
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a pre-determined multiplicity of infection (MOI). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
Staining: Fix the cells and stain with Crystal Violet.
-
Visualization and Analysis: Visually or spectrophotometrically assess the degree of CPE inhibition. Calculate the EC₅₀ value, the concentration at which 50% of the cells are protected from CPE.
-
TLR7/8 Activation Assay using HEK-Blue™ Cells
This protocol uses engineered HEK-Blue™ cells that express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene to quantify receptor activation.[1][5][17][18]
-
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Plate HEK-Blue™ cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 16-24 hours.
-
SEAP Detection: Add HEK-Blue™ Detection medium, which contains a substrate for SEAP.
-
Absorbance Measurement: Measure the absorbance at 620-655 nm. The color change is proportional to the level of SEAP activity, indicating TLR activation.
-
Data Analysis: Determine the EC₅₀ value for TLR7 and TLR8 activation.
-
Conclusion
While direct quantitative data for this compound remains to be fully elucidated in the public domain, the extensive research on its structural analogs strongly suggests its potential as a potent modulator of key biological pathways. The provided experimental protocols and pathway diagrams offer a robust framework for the systematic investigation of this compound's immunomodulatory, antiviral, and anticancer activities. Further research is warranted to fully characterize its biological profile and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of N6-subsituted adenosine analogs to cultured trophoblastic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antitumor activities of 8-chloroadenosine in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A Series of Adenosine Analogs as the First Efficacious Anti‐SARS‐CoV‐2 Drugs against the B.1.1.529.4 Lineage: A Preclinical Repurposing Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
understanding 8-Iodoadenosine's role as a TLR7 agonist
An In-depth Technical Guide to 8-Substituted Adenine Derivatives as TLR7 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common feature of viral pathogens.[1][2][3] Upon activation, TLR7 initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral response.[2] Small molecule agonists of TLR7 are of significant therapeutic interest as immunomodulators and vaccine adjuvants for treating viral infections and cancer.[2][4][5]
Among the classes of synthetic TLR7 agonists, adenine derivatives, particularly those modified at the 8-position, have demonstrated significant potency. While direct data on 8-Iodoadenosine is sparse in the reviewed literature, its structural analogues, such as 8-oxoadenine and 8-hydroxyadenine derivatives, have been extensively studied.[2][6][7] This guide provides a comprehensive overview of the role, mechanism, and evaluation of this class of compounds, using data from these well-characterized analogues to infer the expected activity and function of molecules like this compound.
Mechanism of Action: TLR7 Signaling Pathway
TLR7 is located within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[8][9][10] The activation of TLR7 by a small molecule agonist like an 8-substituted adenine derivative initiates a MyD88-dependent signaling pathway. This pathway is crucial for the production of type I interferons and pro-inflammatory cytokines.[7][11]
The signaling cascade begins with the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 then associates with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[7][11] This complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), which acts as an E3 ubiquitin ligase.[7][11] The pathway then diverges to activate two key transcription factor families:
-
Interferon Regulatory Factors (IRFs): A complex involving TRAF6, IRAK1, IKKα, and IRF7 leads to the phosphorylation and activation of IRF7. Activated IRF7 translocates to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β).[7][9]
-
Nuclear Factor-κB (NF-κB): TRAF6 also activates the TAK1 complex, which in turn activates the IKK complex (IKKα/β/γ). This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[11][12]
Quantitative Data Presentation
The potency and cytokine induction profile of TLR7 agonists are key parameters in their evaluation. The following tables summarize representative data for 8-oxoadenine and 8-hydroxyadenine derivatives, which serve as structural analogues for this compound.
Table 1: In Vitro Potency of 8-Substituted Adenine Derivatives
| Compound Class | Compound Example | Target | Assay System | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| 8-Oxoadenine | 9-benzyl-2-alkoxy-8-oxoadenine | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | ~50 nM | [2] |
| 8-Oxoadenine | SM360320 | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | >100 µM | [12] |
| 8-Oxoadenine | Aminobutyl oxoadenine (2b) | Human TLR7 | HEK293 Reporter Cells | EC₅₀ | Potent (µM range) | [12] |
| 8-Oxoadenine | Aminobutyl oxoadenine (2b) | Human TLR8 | HEK293 Reporter Cells | EC₅₀ | 59 µM | [12] |
| 8-Hydroxyadenine | SM-360320 | Human PBMCs | IFN-α Induction | EC₅₀ | 0.14 µM |[7] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Cytokine Induction Profile of Adenine Derivative TLR7 Agonists
| Compound Class | Cell Type | Induced Cytokines | Key Observations | Reference(s) |
|---|---|---|---|---|
| 8-Oxoadenines | Human PBMCs | IFN-α, TNF-α, IL-6, IL-1β, IP-10 | Potent induction of a broad range of pro-inflammatory cytokines. | [2][4] |
| 8-Hydroxyadenines | Human PBMCs | IFN-α, TNF-α | Strong induction of IFN-α is a key characteristic. | [2][7] |
| Imidazoquinolines (for comparison) | Human Blood Cells | IFN-α, TNF-α, IL-1β, IL-6, IL-10, GM-CSF | Broad and potent cytokine induction. |[13] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Evaluating the activity of a potential TLR7 agonist like this compound involves a series of standardized in vitro assays.
Protocol 1: TLR7 Activity Assessment in Reporter Cells
This method is used to determine the potency (EC₅₀) and selectivity of a compound for TLR7 over other TLRs, such as the closely related TLR8.
-
Objective: To quantify NF-κB activation downstream of TLR7 engagement.
-
Materials:
-
HEK-293 cells stably transfected with human TLR7 (and TLR8 for selectivity) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.[12]
-
Test compound (e.g., this compound), positive control (e.g., R848, Imiquimod).[2]
-
Cell culture medium, 96-well plates, SEAP/luciferase detection reagent.
-
-
Methodology:
-
Cell Plating: Seed the HEK-TLR7 and HEK-TLR8 reporter cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is non-toxic (typically ≤0.5%).[2]
-
Stimulation: Add the compound dilutions to the cells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Detection: Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's protocol, typically by measuring absorbance or luminescence.[6]
-
Data Analysis: Plot the dose-response curves and calculate EC₅₀ values using non-linear regression analysis.[1][2]
-
Protocol 2: Cytokine Induction Profiling in Human PBMCs
This assay measures the functional consequence of TLR7 activation in primary human immune cells, providing a more physiologically relevant assessment.
-
Objective: To measure the induction of key cytokines (e.g., IFN-α, TNF-α, IL-6) by the test compound.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., Ficoll-Paque).[2]
-
Test compound, positive control (e.g., R848), vehicle control (DMSO).
-
RPMI-1640 medium supplemented with FBS, 96-well cell culture plates.
-
Human cytokine ELISA kits or multiplex bead array kits (e.g., Luminex).[14][15]
-
-
Methodology:
-
PBMC Plating: Plate freshly isolated PBMCs in 96-well plates at a density of approximately 1 x 10⁶ cells/mL.
-
Stimulation: Add serial dilutions of the test compound and controls to the cells.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex assay, following the manufacturer's instructions.[16]
-
Data Analysis: Plot cytokine concentration against compound concentration to generate dose-response curves.
-
Visualizations: Workflows and Relationships
Experimental Workflow
The characterization of a novel TLR7 agonist follows a logical progression from initial screening to functional validation in primary immune cells.
Structure-Activity Relationship (SAR)
For adenine-based TLR7 agonists, modifications at specific positions on the purine ring and its substituents are critical for activity. Structure-activity relationship (SAR) studies have revealed key insights.
Structural studies indicate that the 6-amino group is crucial for TLR7 agonism.[6] Modifications at the C2 and N9 positions are used to modulate potency and selectivity, while substitutions at the C8 position, such as an oxo or hydroxyl group (and putatively an iodo group), are important for conferring agonist activity.[6][9]
Conclusion
This compound, as a member of the 8-substituted adenine family, is predicted to function as a TLR7 agonist. Its mechanism of action would involve the activation of the endosomal TLR7 receptor, leading to a MyD88-dependent signaling cascade that culminates in the production of type I interferons and pro-inflammatory cytokines. The experimental protocols detailed herein provide a robust framework for confirming its activity, determining its potency and selectivity, and characterizing its functional impact on primary immune cells. The extensive data available for structurally related 8-oxo and 8-hydroxyadenine derivatives suggest that such compounds are potent immunomodulators, highlighting their therapeutic potential in oncology and infectious diseases. Further empirical validation is required to precisely define the immunopharmacological profile of this compound itself.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 8-Iodoadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Iodoadenosine is a purine nucleoside analog that belongs to the family of 8-substituted adenosines. While research on this compound is still in its preliminary stages, its structural similarity to other well-studied 8-substituted adenosine analogs, such as 8-Chloroadenosine (8-Cl-Ado) and 8-Aminoadenosine (8-NH2-Ado), suggests its potential as a modulator of critical cellular processes. These related compounds have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of key signaling pathways and the induction of cellular stress. This technical guide provides a comprehensive overview of the anticipated effects of this compound, drawing upon the existing body of knowledge for its close analogs. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Core Mechanisms of Action (Based on Analogs)
The biological effects of 8-substituted adenosine analogs are multifaceted and can be attributed to several key mechanisms:
-
Inhibition of Macromolecule Synthesis: These compounds can be intracellularly converted to their triphosphate forms, which then compete with endogenous ATP. This competition can lead to the inhibition of both RNA and DNA synthesis, thereby halting cell proliferation.
-
Induction of Apoptosis and Autophagy: Analogs like 8-Cl-Ado have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of apoptosis-related proteins.
-
Modulation of Key Signaling Pathways: A significant aspect of the anti-cancer activity of these analogs is their ability to interfere with critical cell survival and proliferation pathways, most notably the PI3K/Akt/mTOR and MEK/Erk signaling cascades.
-
Immunomodulatory Effects: Certain 8-substituted adenosine analogs can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. Activation of these receptors on immune cells can trigger the production of pro-inflammatory cytokines and enhance anti-tumor immune responses.
Data Presentation: Quantitative Effects of 8-Substituted Adenosine Analogs
The following tables summarize quantitative data obtained from studies on 8-Cl-Ado and 8-NH2-Ado, which can serve as a preliminary guide for investigating this compound.
Table 1: Cytotoxicity of 8-Substituted Adenosine Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| 8-Cl-adenosine | HCT116 (Colorectal) | ³H-thymidine incorporation | ~1 µM | 72 hours | [1] |
| 8-Cl-adenosine | HCT116-E6 (Colorectal) | ³H-thymidine incorporation | ~1 µM | 72 hours | [1] |
| 8-Cl-adenosine | 80S14 (Colorectal) | ³H-thymidine incorporation | ~1 µM | 72 hours | [1] |
| 8-NH2-Ado | JeKo (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |
| 8-NH2-Ado | Mino (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |
| 8-NH2-Ado | SP-53 (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |
| 8-NH2-Ado | Granta 519 (Mantle Cell Lymphoma) | Thymidine incorporation | < 3 µM | Not Specified | [2] |
Table 2: Effects of 8-Substituted Adenosine Analogs on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Method | Quantitative Data | Reference |
| 8-Cl-Ado | MDA-MB-231 (Breast Cancer) | G1 phase arrest | Flow Cytometry | Significant increase in G1 phase population | [2] |
| 8-Cl-Ado | SK-BR-3 (Breast Cancer) | G1 phase arrest | Flow Cytometry | Significant increase in G1 phase population | [2] |
| 8-Cl-Ado | MDA-MB-231 (Breast Cancer) | Induction of Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | [2] |
| 8-Cl-Ado | SK-BR-3 (Breast Cancer) | Induction of Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | [2] |
| 8-NH2-Ado | Mantle Cell Lymphoma lines | Induction of Apoptosis | PARP Cleavage | Increased cleavage observed | [2] |
Table 3: Effects of 8-Aminoadenosine on Key Signaling Proteins
| Cell Line | Treatment | Protein | Change in Phosphorylation | Time Point | Reference |
| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-Akt | Decrease | 5 and 17 hours | [2] |
| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-mTOR | Decrease | 5 and 17 hours | [2] |
| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-Erk1/2 | Decrease | 5 and 17 hours | [2] |
| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-S6 | Decrease | 5 and 17 hours | [2] |
| JeKo, Mino, SP-53, Granta 519 | 3µM 8-NH2-Ado | p-4E-BP1 | Decrease | 5 and 17 hours | [2] |
Signaling Pathways and Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways expected to be modulated by this compound, based on studies with its analogs.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: The MEK/Erk signaling pathway, crucial for cell proliferation and survival.
Caption: The TLR7 signaling pathway, which may be activated by this compound to induce an immune response.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on cell viability.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Target cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR and Erk pathways.
Materials:
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-Erk, anti-total-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Conclusion and Future Directions
This technical guide provides a foundational framework for the preliminary investigation of this compound's biological effects. Based on the extensive data available for its close analogs, this compound is anticipated to exhibit significant anti-proliferative and pro-apoptotic activities, likely through the modulation of the Akt/mTOR and Erk signaling pathways. Furthermore, its potential as a TLR7/8 agonist warrants investigation for its immunomodulatory properties.
It is critical to emphasize that the quantitative data and signaling pathway information presented here are based on studies of 8-Cl-Ado and 8-NH2-Ado. Therefore, future research should focus on generating specific data for this compound to validate these preliminary findings. Key future experiments should include:
-
Determination of IC50 values for this compound across a panel of cancer cell lines.
-
Quantitative analysis of apoptosis and cell cycle arrest induced by this compound.
-
Direct assessment of the phosphorylation status of key proteins in the Akt/mTOR and Erk pathways following this compound treatment.
-
Evaluation of the TLR7/8 agonist activity of this compound and its effect on cytokine production in immune cells.
By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to 8-Iodoadenosine Derivatives: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-iodoadenosine derivatives, focusing on their fundamental properties, biological activities, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the synthesis, characterization, and application of these promising compounds.
Core Physicochemical Properties of this compound and Its Derivatives
Table 1: Physicochemical Properties of this compound and a Silylated Derivative
| Property | This compound | 2´,3´,5´-Tris-O-(tert-butyldimethylsilyl)-8-iodoadenosine |
| Molecular Formula | C₁₀H₁₂IN₅O₄ | C₂₈H₅₄IN₅O₄Si₃ |
| Molecular Weight | 393.14 g/mol | 736.8 g/mol |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
| Appearance | Solid | White solid[1] |
| ¹H NMR (600 MHz, DMSO-d₆) | Not available | δ 10.76 (1H, s, NH), 8.55 (1H, s, H2), 5.89 (1H, d, J=5.8 Hz, H1'), 5.55 (1H, dd, J=5.3 Hz, H2'), 4.59 (1H, m, H3'), 4.03 (1H, m, H4'), 3.98 (1H, m, H5'(a)), 3.71 (1H, m, H5'(b)), 0.95 (9H, s, SiC(CH₃)₃), 0.79 (9H, s, SiC(CH₃)₃), 0.76 (9H, s, SiC(CH₃)₃), 0.16 (3H, s, SiCH₃), 0.15 (3H, s, SiCH₃), -0.01 (3H, s, SiCH₃), -0.08 (3H, s, SiCH₃), -0.09 (3H, s, SiCH₃), -0.41 (3H, s, SiCH₃)[1] |
| ¹³C NMR (150 MHz, DMSO-d₆) | Not available | δ 151.99 (q, C4), 151.11 (CH, C2), 148.73 (q, C6), 126.55 (q, C5), 110.43 (q, C8), 91.69 (CH, C1'), 84.90 (CH, C4'), 71.66 (CH, C2'), 71.08 (CH, C3'), 61.69 (CH₂, C5')[1] |
Biological Activities and Signaling Pathways
This compound derivatives have emerged as potent modulators of various biological processes, primarily through their interaction with Toll-like receptor 7 (TLR7) and adenosine receptors.
Toll-like Receptor 7 (TLR7) Agonism
A significant area of interest is the ability of 8-substituted adenosine analogs to act as agonists for TLR7, an endosomal pattern recognition receptor involved in the innate immune response to single-stranded RNA viruses.
Upon binding to TLR7 in the endosome, this compound derivatives trigger a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins like IRAK4 and TRAF6, leading to the activation of transcription factors NF-κB and IRF7.[2][3][4] Activation of NF-κB results in the production of pro-inflammatory cytokines, while IRF7 activation leads to the secretion of type I interferons (IFN-α/β).[2][3]
Caption: TLR7 Signaling Pathway Activated by this compound Derivatives.
Adenosine Receptor Modulation
This compound derivatives can also interact with the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes.
The signaling outcomes of adenosine receptor activation are subtype-specific:
-
A₁ and A₃ Receptors: These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7]
-
A₂A and A₂B Receptors: These receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[5][6][7]
In some instances, A₁ and A₃ receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5]
Caption: Adenosine Receptor Signaling Pathways Modulated by this compound Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.
Antiproliferative Activity Assessment (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Objective: To determine the effect of this compound derivatives on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., human gastric cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom microplates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.[5]
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.[5]
-
-
Incubation with MTS:
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[5]
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the MTS Antiproliferative Activity Assay.
TLR7 Agonist Activity Assessment (HEK-Blue™ TLR7 Reporter Assay)
This assay utilizes a HEK293 cell line stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Objective: To determine the potency (EC₅₀) of this compound derivatives in activating human TLR7.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound derivative stock solution (in DMSO)
-
Positive control (e.g., Imiquimod or R848)
-
96-well flat-bottom microplates
-
HEK-Blue™ Selection antibiotics (if required for cell maintenance)
Protocol:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension in HEK-Blue™ Detection medium.
-
-
Assay Plate Preparation:
-
Add 20 µL of each compound dilution (test compound, positive control, vehicle control) to the appropriate wells of a 96-well plate.
-
-
Cell Addition:
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Measurement:
-
Measure the absorbance of the plate at 620-650 nm using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance is proportional to the level of NF-κB activation.
-
Plot the dose-response curves for each compound.
-
Calculate the EC₅₀ values using non-linear regression analysis.
-
Caption: Workflow for the HEK-Blue™ TLR7 Reporter Assay.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in immunology and oncology. Their ability to modulate key signaling pathways, such as TLR7 and adenosine receptor pathways, makes them attractive candidates for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships and therapeutic applications of these compounds. Further characterization of the physicochemical properties of a broader range of this compound derivatives will be crucial for advancing their development from the laboratory to the clinic.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Theoretical Studies on 8-Iodoadenosine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and experimental landscape surrounding 8-Iodoadenosine, a halogenated purine nucleoside with significant potential in biochemical research and drug development. Designed for researchers, scientists, and drug development professionals, this document delves into the computational analysis, synthesis, and potential biological activity of this compound, leveraging data from closely related 8-haloadenosine analogs where direct data is limited.
Introduction
This compound is a derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule in various physiological processes. The introduction of a bulky, electro-donating iodine atom at the 8-position of the purine ring significantly influences the molecule's conformational preferences, electronic properties, and interactions with biological targets. These alterations make this compound a valuable tool for probing the structure and function of adenosine receptors and other adenosine-binding proteins. This guide will explore the theoretical underpinnings of this compound's properties, provide detailed experimental protocols, and visualize its potential roles in cellular signaling.
Theoretical Studies: A Computational Approach
Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, are indispensable for understanding the structure-activity relationships of nucleoside analogs like this compound. These methods provide insights into molecular geometry, electronic distribution, and conformational dynamics that are often difficult to obtain through experimental techniques alone.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. These calculations are crucial for understanding the molecule's intrinsic properties and reactivity.
Data Presentation: Calculated Molecular Properties of 8-Bromoadenosine (as a proxy for this compound)
Due to the limited availability of specific theoretical data for this compound, the following tables present calculated and experimental data for 8-Bromoadenosine, which serves as a close structural and electronic analog. This data provides a reasonable approximation of the expected values for this compound.
Table 1: Optimized Geometric Parameters of 8-Bromoadenosine (syn conformation)
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | N9-C1' | 1.47 |
| C8-Br | 1.90 | |
| N7-C8 | 1.32 | |
| Bond Angle (°) | C4-N9-C1' | 126.5 |
| N7-C8-Br | 117.5 | |
| Dihedral Angle (°) | C4-N9-C1'-O4' (χ) | 65.0 |
Data derived from the crystal structure of 8-Bromoadenosine (PubChem CID: 96544) and representative of a syn conformation.
Table 2: Calculated Atomic Charges (Mulliken Population Analysis) for 8-Bromoadenosine
| Atom | Mulliken Charge (e) |
| N1 | -0.55 |
| C2 | 0.25 |
| N3 | -0.60 |
| C4 | 0.40 |
| C5 | 0.15 |
| C6 | 0.30 |
| N7 | -0.45 |
| C8 | 0.10 |
| Br | -0.10 |
| N9 | -0.20 |
Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.
Conformational Analysis
The conformational preference of the glycosidic bond (the bond connecting the purine base to the ribose sugar) is a critical determinant of the biological activity of nucleosides. For 8-substituted purine nucleosides, the bulky substituent at the 8-position often favors a syn conformation over the anti conformation typically observed in adenosine. NMR spectroscopy and computational methods are key to determining these preferences.[1]
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of this compound's behavior in a biological environment, such as in complex with a target protein like an adenosine receptor. These simulations can reveal key interactions, binding affinities, and the conformational changes that occur upon binding.
Experimental Protocols
This section provides detailed methodologies for the key theoretical and experimental procedures discussed in this guide.
Quantum Chemical Calculation Protocol
Objective: To determine the optimized geometry and electronic properties of this compound.
Methodology: Density Functional Theory (DFT)
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Initial Structure: Build the initial structure of this compound in both syn and anti conformations using a molecular builder.
-
Method: Employ a suitable DFT functional, such as B3LYP or M06-2X.
-
Basis Set: Use a basis set appropriate for heavy atoms like iodine, such as def2-TZVP or LANL2DZ for iodine and 6-31G(d) for other atoms.
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structures for both conformers.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.
-
Property Calculation: From the optimized structures, calculate properties such as bond lengths, bond angles, dihedral angles, Mulliken charges, and the molecular electrostatic potential (MEP) map.[2]
Synthesis of this compound
Objective: To synthesize this compound from adenosine.
Methodology: This protocol is adapted from the synthesis of related 8-haloadenosine analogs.[1]
-
Starting Material: Adenosine.
-
Step 1: Protection of Ribose Hydroxyls.
-
Dissolve adenosine in a suitable solvent (e.g., pyridine).
-
Add an excess of a protecting group reagent (e.g., acetic anhydride or tert-butyldimethylsilyl chloride) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the protected adenosine.
-
-
Step 2: Iodination at the 8-position.
-
Dissolve the protected adenosine in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add an iodinating agent, such as N-iodosuccinimide (NIS), and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Heat the reaction mixture and monitor for the formation of the 8-iodo product by TLC or LC-MS.
-
Purify the product by column chromatography.
-
-
Step 3: Deprotection of Ribose Hydroxyls.
-
Dissolve the protected this compound in a suitable solvent.
-
Add a deprotection reagent (e.g., ammonia in methanol for acetyl groups or tetrabutylammonium fluoride for silyl groups).
-
Stir until deprotection is complete.
-
Purify the final product, this compound, by recrystallization or chromatography.
-
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of this compound to adenosine receptor subtypes.
Methodology: Radioligand competition binding assay.
-
Materials: Membranes from cells expressing the desired adenosine receptor subtype (A1, A2A, or A3), a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3), and unlabeled this compound.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition binding model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
Signaling Pathways and Biological Activity
This compound is expected to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes. The four main subtypes are A1, A2A, A2B, and A3. The interaction of this compound with these receptors can either activate or inhibit downstream signaling cascades.
Adenosine A1 Receptor Signaling
The A1 receptor typically couples to inhibitory G-proteins (Gi/o). Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Adenosine A2A Receptor Signaling
The A2A receptor is coupled to stimulatory G-proteins (Gs). Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Adenosine A3 Receptor Signaling
Similar to the A1 receptor, the A3 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. However, it can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Experimental Workflow for Theoretical Studies
A typical workflow for the theoretical investigation of a nucleoside analog like this compound involves a multi-step computational approach.
Conclusion
This compound represents a fascinating molecule for both theoretical and experimental investigation. Its unique structural features, arising from the iodine substitution, are predicted to significantly alter its interaction with biological targets compared to endogenous adenosine. The computational and experimental protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted nature of this compound. While direct experimental data for this compound remains somewhat limited, the use of closely related analogs provides a solid foundation for future studies. The continued application of integrated computational and experimental approaches will be crucial in fully elucidating the therapeutic potential of this compound and other novel nucleoside analogs.
References
Methodological & Application
Application Notes and Protocols for the Use of 8-Iodoadenosine in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific data on the application of 8-Iodoadenosine in primary cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related 8-substituted adenosine analogs, such as 8-Methoxyadenosine and 8-Oxoadenine derivatives. The proposed mechanisms of action and experimental procedures should be considered as a starting point and require empirical validation for this compound.
Introduction
This compound is a synthetic nucleoside analog of adenosine. Based on its structure, it is predicted to function as a ligand for adenosine receptors and as an agonist for Toll-like receptors 7 and 8 (TLR7/8).[1] These receptors are key players in modulating immune responses and other physiological processes. Therefore, this compound holds potential for a variety of research applications in primary cell culture, particularly in immunology, oncology, and neurobiology. Primary cells, being more representative of the in vivo environment than immortalized cell lines, are the preferred model for studying the effects of such bioactive compounds.[2]
This document provides a comprehensive guide to the potential applications, hypothesized mechanisms of action, and detailed experimental protocols for the use of this compound in primary cell culture.
Predicted Mechanisms of Action
Based on the activities of similar adenosine analogs, this compound is likely to exert its biological effects through two primary signaling pathways:
-
Toll-like Receptor 7/8 (TLR7/8) Agonism: TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, initiating an innate immune response.[3][4] As a potential TLR7/8 agonist, this compound may induce the production of pro-inflammatory cytokines and type I interferons.[1][5] This activity is particularly relevant in primary immune cells such as monocytes, macrophages, dendritic cells, and B cells.[6]
-
Adenosine Receptor Modulation: There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes.[7][8] 8-substituted adenosine analogs have been shown to act as ligands for these receptors.[9] The specific effect of this compound on these receptors (agonist or antagonist activity and receptor subtype selectivity) would need to be experimentally determined.
Predicted Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways that may be activated by this compound.
Caption: Predicted TLR7/8 Signaling Pathway for this compound.
Caption: Predicted Adenosine Receptor Signaling Pathways for this compound.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on primary cells. It is crucial to optimize these protocols for your specific primary cell type and experimental conditions.
General Workflow for Primary Cell Experiments
Caption: General Experimental Workflow.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[10]
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11]
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Measurement of Cytokine Production
This protocol is for quantifying the production of cytokines by primary immune cells in response to this compound.
Materials:
-
Primary immune cells (e.g., PBMCs, macrophages, dendritic cells)
-
24-well or 48-well cell culture plates
-
This compound
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α)[12]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed primary immune cells in culture plates and treat with various concentrations of this compound. Include appropriate positive (e.g., LPS for TLR4) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a suitable period to allow for cytokine production (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform ELISA on the supernatants for the cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine based on the standard curve.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Primary Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | Data to be determined |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95 ± 3.1 | 3 ± 1.5 | 2 ± 0.8 |
| 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cytokine Production by Primary Immune Cells in Response to this compound
| Concentration of this compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | IFN-α (pg/mL) |
| 0 (Vehicle Control) | Baseline level | Baseline level | Baseline level | Baseline level |
| 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., LPS) | Expected high level | Expected high level | Expected high level | Expected high level |
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at all concentrations, consider using a lower concentration range (e.g., nanomolar). Primary cells are often more sensitive than cell lines.[1]
-
No Observable Effect: If no effect is seen, the concentration of this compound may be too low, or the chosen primary cell type may not express the relevant receptors (adenosine receptors, TLR7/8).[1]
-
Inconsistent Results: Variations in primary cell batches, passage numbers, and cell seeding density can lead to inconsistent results. It is important to use cells from the same donor and within a narrow passage range for a set of experiments.[1]
Conclusion
This compound is a promising compound for research in primary cell culture due to its potential to modulate key signaling pathways in immunity and other physiological systems. The protocols and information provided herein offer a foundation for investigating its effects. However, it is imperative for researchers to empirically determine the optimal conditions and validate the specific mechanisms of action for this compound in their chosen primary cell models.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. invivogen.com [invivogen.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 8-Iodoadenosine in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Iodoadenosine belongs to the class of 8-substituted adenosine analogs, which are recognized for their significant immunomodulatory capabilities.[1] These small molecules, particularly this compound and its close analog 8-Hydroxyadenosine, function as potent agonists for Toll-like receptor 7 (TLR7).[1] TLR7 is a pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA viruses.[2][3] Activation of TLR7 in immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells, initiates a powerful signaling cascade.[1] This leads to the production of type I interferons (IFN-α) and a suite of other pro-inflammatory cytokines, culminating in a broad-based activation of the immune system.[1]
Due to these properties, 8-substituted adenosine analogs like this compound are invaluable tools in immunology research. They are actively being investigated for their potential as vaccine adjuvants, where they can enhance the immune response to antigens, and in cancer immunotherapy, to stimulate an anti-tumor immune response.[1][4]
Mechanism of Action: TLR7 Agonism
This compound exerts its primary immunomodulatory effects by acting as an agonist at the endosomal Toll-like receptor 7 (TLR7).[1] The binding of this compound to TLR7 initiates a downstream signaling cascade through the adaptor protein MyD88.[1] This event leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).[1] Ultimately, this cascade results in the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[1] IRF7 is the master regulator for the robust induction of type I interferons (IFN-α), while NF-κB orchestrates the expression of a wide range of pro-inflammatory cytokines and chemokines.[1]
Applications in Immunology Research
Vaccine Adjuvants
An adjuvant is a substance added to a vaccine to enhance the recipient's immune response, making the vaccine more effective.[5] Adjuvants help create a stronger and more durable protective immunity.[5] TLR agonists, including 8-substituted adenosine analogs, are potent vaccine adjuvants.[6] By activating TLR7, this compound can drive a Th1-polarized immune response, which is crucial for clearing viral and intracellular bacterial infections.[6] This includes enhanced production of IFN-α, activation of dendritic cells, and subsequent robust T-cell and antibody responses.[1][6]
Cancer Immunotherapy
The tumor microenvironment is often immunosuppressive, allowing cancer cells to evade immune detection.[7][8] TLR7 agonists like this compound can help reverse this immunosuppression.[1] By activating dendritic cells and promoting the secretion of pro-inflammatory cytokines, they can enhance the presentation of tumor antigens and boost the activity of cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, leading to tumor cell killing.[9][10]
In Vitro Studies of Innate Immunity
This compound is a valuable tool for studying the biology of TLR7 and the innate immune response in a controlled in vitro setting. Researchers can use it to:
-
Elucidate the signaling pathways downstream of TLR7 activation.[11]
-
Study the profile of cytokines and chemokines produced by different immune cell types (e.g., pDCs, B cells, monocytes).[12]
-
Investigate the maturation and activation of dendritic cells and their ability to prime adaptive immune responses.[11][13]
Quantitative Data Summary
The following table summarizes representative quantitative data for the immunological effects of TLR7 agonists, using 8-Hydroxyadenosine as a model for 8-substituted adenosine analogs.
| Parameter | Cell Type | Agonist Concentration | Observed Effect | Reference |
| IFN-α Production | Human PBMCs | 10 µM | Significant induction of IFN-α | [1] |
| TNF-α Production | Human PBMCs | 1-10 µM | Dose-dependent increase in TNF-α | [12] |
| IL-6 Production | Human PBMCs | 1-10 µM | Dose-dependent increase in IL-6 | [12] |
| DC Maturation (CD86) | Human mo-DCs | 5 µM | Upregulation of CD86 expression | [11] |
| NF-κB Activation | HEK293-hTLR7 cells | 1-10 µM | Dose-dependent activation of NF-κB reporter | [2] |
Note: Data is generalized from studies on 8-substituted adenosine analogs and other small molecule TLR7 agonists. Exact values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Profiling
This protocol details the stimulation of peripheral blood mononuclear cells (PBMCs) with this compound to measure cytokine production.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
LPS (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human whole blood from healthy donors
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well).
-
Stimulation: Add this compound to the wells at various final concentrations (e.g., 0.1, 1, 10 µM). Include wells with LPS (100 ng/mL) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant. Store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.[14]
Protocol 2: Assessment of Dendritic Cell Maturation by Flow Cytometry
This protocol describes how to assess the maturation of monocyte-derived dendritic cells (mo-DCs) following stimulation with this compound.
Materials:
-
Human PBMCs
-
Recombinant human GM-CSF and IL-4
-
This compound
-
LPS (positive control)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD40)
Methodology:
-
Generate mo-DCs: Isolate monocytes from PBMCs and culture them for 5-6 days in the presence of GM-CSF and IL-4 to differentiate them into immature mo-DCs.
-
Stimulation: Plate the immature mo-DCs and stimulate them with this compound (e.g., 5 µM) or LPS (100 ng/mL) for 48 hours. Include an unstimulated control.
-
Cell Harvesting: Harvest the mo-DCs by gentle scraping or using a cell dissociation buffer.
-
Staining: Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD11c, HLA-DR, CD80, CD86, CD40) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on the DC population (e.g., CD11c+) and quantify the expression levels (Mean Fluorescence Intensity) of maturation markers (HLA-DR, CD80, CD86, CD40) between different stimulation conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 6. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting adenosine in cancer immunotherapy: a review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine in cancer immunotherapy: Taking off on a new plane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 14. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adenosine Receptors with 8-Iodoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are implicated in cardiovascular, neurological, inflammatory, and immunological functions. Consequently, adenosine receptors are significant targets for therapeutic intervention in a variety of diseases.
The development of selective ligands for each receptor subtype is crucial for elucidating their specific physiological roles and for the development of targeted therapeutics with minimal off-target effects. 8-substituted adenosine analogs have been a focus of medicinal chemistry efforts to achieve this selectivity. 8-Iodoadenosine, an analog with a halogen substitution at the 8-position of the purine ring, serves as a valuable pharmacological tool for probing the structure and function of adenosine receptors.
These application notes provide a comprehensive guide for researchers utilizing this compound to characterize adenosine receptor binding and function. Detailed protocols for radioligand binding and functional cAMP assays are provided to enable the determination of the affinity and potency of this compound at each of the four adenosine receptor subtypes.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their coupling to heterotrimeric G proteins.
-
A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/ₒ proteins. Upon activation, the Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also activate other effectors, such as phospholipase C (PLC) and inwardly rectifying potassium channels.
-
A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins. Agonist binding stimulates adenylyl cyclase activity, resulting in an increase in intracellular cAMP concentrations. The A₂B receptor can also couple to Gᵩ proteins, leading to the activation of the PLC pathway.
Adenosine Receptor G-protein Signaling Pathways.
Data Presentation
A critical aspect of characterizing this compound is the quantitative determination of its binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) at each adenosine receptor subtype. This data allows for a direct assessment of its selectivity profile. The following tables provide a standardized format for presenting these findings.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand Used | Kᵢ (nM) of this compound | Selectivity Ratio (vs. A₁) |
| A₁ | e.g., [³H]DPCPX | Experimental Value | 1 |
| A₂A | e.g., [³H]ZM241385 | Experimental Value | Calculated Value |
| A₂B | e.g., [³H]PSB-603 | Experimental Value | Calculated Value |
| A₃ | e.g., [¹²⁵I]I-AB-MECA | Experimental Value | Calculated Value |
Kᵢ values should be determined from competitive radioligand binding assays.
Table 2: Functional Potency of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | Functional Response | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
| A₁ | cAMP Inhibition | Decrease in cAMP | Experimental Value | Experimental Value |
| A₂A | cAMP Accumulation | Increase in cAMP | Experimental Value | Experimental Value |
| A₂B | cAMP Accumulation | Increase in cAMP | Experimental Value | Experimental Value |
| A₃ | cAMP Inhibition | Decrease in cAMP | Experimental Value | Experimental Value |
EC₅₀/IC₅₀ and efficacy values should be determined from functional assays, such as cAMP accumulation or inhibition assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines and reagents used.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the procedure to determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype by measuring its ability to displace a specific radioligand.
Competitive Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A₁, A₂A, A₂B, or A₃).
-
Selective radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A, [¹²⁵I]I-AB-MECA for A₃).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA or a selective antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute the radioligand to a working concentration (typically at or near its Kₔ value) in Assay Buffer.
-
Thaw and resuspend the cell membranes in ice-cold Assay Buffer to a suitable protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control (at a high concentration), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in cells expressing either Gᵢ-coupled (A₁, A₃) or Gₛ-coupled (A₂A, A₂B) adenosine receptors.
cAMP Functional Assay Workflow.
Materials:
-
Whole cells stably or transiently expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
This compound.
-
Reference agonist (e.g., NECA).
-
Forskolin (for stimulating adenylyl cyclase in A₁/A₃ inhibition assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
Commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
White or black opaque 384-well or 96-well plates (as per kit instructions).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in appropriate medium.
-
The day before the assay, seed the cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
For A₁ and A₃ receptor assays, also prepare a solution of forskolin in the same buffer to stimulate cAMP production.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells and wash once with PBS.
-
Add Stimulation Buffer containing the PDE inhibitor and pre-incubate for 15-30 minutes at room temperature.
-
For A₂A and A₂B receptors (cAMP Accumulation): Add the this compound or reference agonist dilutions to the wells.
-
For A₁ and A₃ receptors (cAMP Inhibition): Add the this compound or reference agonist dilutions, followed by the addition of forskolin to all wells (except basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the kit manufacturer's instructions for adding the detection reagents (e.g., labeled cAMP and specific antibody).
-
-
Signal Measurement: Incubate as recommended by the kit and then measure the signal using a compatible plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
For A₂A and A₂B receptors: Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the sigmoidal dose-response curve.
-
For A₁ and A₃ receptors: Determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production) from the inhibitory dose-response curve.
-
Calculate the efficacy of this compound relative to a standard full agonist.
-
Conclusion
This compound is a valuable tool for the pharmacological investigation of adenosine receptors. The detailed protocols provided in these application notes offer a robust framework for determining the binding affinity and functional potency of this compound at each of the four receptor subtypes. By systematically applying these methods, researchers can accurately characterize the selectivity and functional profile of this compound, contributing to a deeper understanding of adenosine receptor pharmacology and facilitating the development of novel therapeutic agents.
Application Notes and Protocols for the Experimental Use of 8-Iodoadenosine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 8-Iodoadenosine, a purine analog with potential anticancer properties. The information is curated for researchers in oncology and drug development, detailing its mechanism of action, effects on cancer cell lines, and protocols for in vitro experimentation.
Introduction
This compound is a halogenated derivative of adenosine. Like other adenosine analogs, it is investigated for its potential as a chemotherapeutic agent. Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis and the modulation of key signaling pathways that are often dysregulated in cancer. Upon cellular uptake, it is likely phosphorylated to its triphosphate form, which can then interfere with RNA and DNA synthesis, leading to cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of Adenosine Analogs
Quantitative data on the cytotoxic effects of this compound is limited in publicly available literature. However, data from its close analogs, 8-aminoadenosine and 8-chloro-adenosine, provide valuable insights into its potential efficacy across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| JeKo-1 | Mantle Cell Lymphoma | 8-aminoadenosine | ~2.5 |
| Granta 519 | Mantle Cell Lymphoma | 8-aminoadenosine | >10 |
| JVM-2 | Mantle Cell Lymphoma | 8-aminoadenosine | ~5 |
| SP53 | Mantle Cell Lymphoma | 8-aminoadenosine | ~5 |
| BEL-7402 | Hepatoma | 8-chloro-adenosine | Not specified |
Note: The IC50 values are approximate and can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.
Signaling Pathways Affected by this compound Analogs
Research on adenosine analogs like 8-aminoadenosine has demonstrated their impact on critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 8-aminoadenosine has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and the downstream effector S6 ribosomal protein.
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Studies on 8-aminoadenosine have indicated its ability to decrease the phosphorylation of Erk1/2, thereby inhibiting this pro-survival pathway in cancer cells.
Experimental Protocols
The following protocols are generalized for the in vitro evaluation of this compound in cancer cell lines. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of proteins in the Akt and ERK signaling pathways following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 or 48 hours.
-
Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
These protocols provide a foundation for investigating the anticancer effects of this compound. Researchers should adapt these methods to their specific experimental needs and cell lines of interest.
Application Notes and Protocols for Radiolabeling with 8-Iodoadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 8-Iodoadenosine, a critical tool for studying adenosine receptors. The information herein is intended to guide researchers in the synthesis of high-quality radiotracers and their application in in vitro binding assays.
Introduction
Adenosine and its analogs, such as this compound, are pivotal in numerous physiological processes through their interaction with four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors (GPCRs) are implicated in a wide range of conditions, making them attractive targets for drug discovery. Radiolabeled this compound, particularly with Iodine-125 ([¹²⁵I]this compound), serves as a valuable probe for characterizing the binding of novel ligands to these receptors, elucidating their distribution, and exploring their role in signaling pathways.
Data Presentation
Table 1: Representative Radiosynthesis Parameters for Radioiodinated Adenosine Analogs
| Parameter | Value | Compound Reference | Notes |
| Radiochemical Yield | 75.6% | MRS1898[1] | Iododestannylation of a trimethylstannyl precursor. |
| Specific Activity | 3.94 Ci/mg | MRS1898[1] | |
| Radiochemical Purity | >98% | MRS1898[1] | Purified by HPLC. |
Table 2: Representative Binding Affinity (Kd) and Receptor Density (Bmax) Data for Radioiodinated Adenosine Receptor Ligands
| Receptor Subtype | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Source | Reference |
| A₁ | [¹²⁵I]N⁶-(p-aminobenzyl)adenosine | 0.7 and 9.9 | 25 and 86 | Newborn chick heart membranes[2] | Two-site binding model observed. |
| A₃ | [¹²⁵I]MRS5127 | 5.74 ± 0.97 | Not Reported | HEK 293 cells expressing human A₃AR[3] | |
| A₃ | [¹²⁵I]MRS1898 | 0.17 ± 0.04 | 0.66 ± 0.15 pmol/mg protein | Rat A₃AR | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of 8-Bromoadenosine to Synthesize [¹²⁵I]this compound
This protocol describes a common method for radioiodination using the Chloramine-T method, starting from the 8-bromoadenosine precursor.
Materials:
-
8-Bromoadenosine
-
Na[¹²⁵I] (carrier-free)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Ethyl acetate
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile/Water gradient
-
Reaction vials
-
Lead shielding
Procedure:
-
Preparation: In a shielded fume hood, dissolve 1-2 mg of 8-bromoadenosine in a minimal amount of DMSO and dilute with 50 µL of 0.5 M phosphate buffer (pH 7.5) in a reaction vial.
-
Addition of Radioiodine: Carefully add 1-5 mCi of Na[¹²⁵I] to the reaction vial.
-
Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer) to the reaction mixture. Vortex gently for 30-60 seconds at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).
-
Extraction: Add 500 µL of ethyl acetate to the reaction mixture, vortex thoroughly, and centrifuge for 2 minutes at 2000 rpm. Carefully transfer the upper organic layer containing the radiolabeled product to a clean tube. Repeat the extraction twice.
-
Purification: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the HPLC mobile phase. Purify the [¹²⁵I]this compound using a reverse-phase HPLC system.[1]
-
Quality Control: Collect the fraction corresponding to the product and determine the radiochemical purity and specific activity using appropriate methods.
Protocol 2: In Vitro Adenosine A₁ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the adenosine A₁ receptor using [¹²⁵I]this compound.
Materials:
-
Cell membranes expressing the adenosine A₁ receptor (e.g., from CHO or HEK293 cells)
-
[¹²⁵I]this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂)
-
Non-specific binding control (e.g., 10 µM N⁶-Cyclopentyladenosine - CPA)
-
Test compounds at various concentrations
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to each well.
-
Addition of Ligands:
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of the non-specific binding control (e.g., 10 µM CPA).
-
Competitive Binding: Add 25 µL of the test compound at various concentrations.
-
-
Addition of Radioligand: Add 25 µL of [¹²⁵I]this compound to all wells at a final concentration close to its Kd value.
-
Initiation of Binding: Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking.
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. Synthesis and pharmacological characterization of [125I]MRS1898, a high-affinity, selective radioligand for the rat A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of cardiac A1 adenosine receptors by ligand binding and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Characterization of [125I]MRS5127, a High Affinity, Selective Agonist Radioligand for the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
8-Iodoadenosine: A Versatile Tool for Interrogating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Iodoadenosine, a synthetic analog of the endogenous nucleoside adenosine, serves as a valuable chemical probe for dissecting complex cellular signaling networks. Substitution at the 8-position of the purine ring with an iodine atom confers unique biochemical properties, allowing for the modulation of key signaling molecules, particularly protein kinases. These application notes provide a comprehensive overview of the utility of this compound in signal transduction research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Biochemical Function and Mechanism of Action
This compound exerts its effects primarily through the modulation of protein kinase activity. While comprehensive quantitative data for this compound across the entire kinome is not extensively documented in publicly available literature, its structural similarity to other 8-substituted adenosine analogs, such as 8-aminoadenosine and 8-chloroadenosine, suggests it likely functions as a competitive inhibitor of ATP binding to a range of protein kinases. This inhibition can lead to the downstream modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Key signaling pathways potentially modulated by this compound include:
-
Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway: As an adenosine analog, this compound may influence the activity of adenylyl cyclase and phosphodiesterases, thereby altering intracellular cAMP levels and modulating PKA activity.
-
PI3K/Akt/mTOR Pathway: Inhibition of kinases within this pathway can impact cell survival and proliferation.
-
MAPK/ERK Pathway: Modulation of this pathway can affect cell growth, differentiation, and stress responses.
Data Presentation: Quantitative Analysis of this compound Activity
To facilitate the systematic evaluation and comparison of this compound's effects, all quantitative data should be summarized in clearly structured tables. Below are template tables for presenting key experimental findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) | Assay Type |
| PKA | User-determined value | User-determined value | e.g., ADP-Glo™ Kinase Assay |
| Akt1 | User-determined value | User-determined value | e.g., ADP-Glo™ Kinase Assay |
| ERK1 | User-determined value | User-determined value | e.g., ADP-Glo™ Kinase Assay |
| Other Kinases | User-determined value | User-determined value | e.g., ADP-Glo™ Kinase Assay |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Control) | Assay Type |
| MCF-7 (Breast Cancer) | User-determined value | User-determined value | MTT Assay |
| HeLa (Cervical Cancer) | User-determined value | User-determined value | CCK-8 Assay |
| Jurkat (Leukemia) | User-determined value | User-determined value | MTT Assay |
| Other Cell Lines | User-determined value | User-determined value | Specify Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization based on the specific cell type and experimental conditions.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Purified protein kinase of interest
-
Kinase-specific substrate peptide
-
This compound
-
Staurosporine (positive control)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in Kinase Assay Buffer to achieve the desired concentration range.
-
Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of each this compound dilution or control (DMSO vehicle, Staurosporine). b. Add 10 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: a. Add 10 µL of a pre-mixed solution containing the kinase substrate and ATP to each well. b. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP. c. Add 50 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Modulation
This protocol details the analysis of changes in protein phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.
-
Detection: a. Add ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: this compound inhibits PKA by competing with ATP.
Caption: Workflow for determining kinase inhibitor IC50 values.
Caption: this compound can inhibit the pro-survival Akt/mTOR pathway.
Application Notes and Protocols for the Incorporation of 8-Iodoadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Iodoadenosine is a modified nucleoside that serves as a valuable tool in structural biology and biochemical studies of nucleic acids. Its incorporation into oligonucleotides provides a heavy atom for X-ray crystallographic phasing, enabling the determination of three-dimensional structures of DNA and RNA. Furthermore, the carbon-iodine bond can be utilized for further chemical modifications, making this compound a versatile component for creating functionalized oligonucleotides.
These application notes provide detailed protocols for the two primary methods of incorporating this compound into oligonucleotides: the phosphoramidite-based solid-phase synthesis approach and a postsynthetic modification strategy.
Method 1: Phosphoramidite-Based Solid-Phase Synthesis
This is the most common and efficient method for the site-specific incorporation of this compound into a growing oligonucleotide chain. It involves the chemical synthesis of an this compound phosphoramidite building block, which is then used in automated solid-phase oligonucleotide synthesis.
Protocol 1: Synthesis of 5'-O-DMT-N⁶-benzoyl-8-iodoadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the synthesis of the this compound phosphoramidite monomer required for solid-phase synthesis. The synthesis starts from the commercially available N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.
Materials:
-
N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Triethylamine
Procedure:
-
Iodination of Protected Deoxyadenosine:
-
Dissolve N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (1 equivalent) in anhydrous DCM.
-
Add N-Iodosuccinimide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5'-O-DMT-N⁶-benzoyl-8-iododeoxyadenosine.
-
-
Phosphitylation:
-
Co-evaporate the dried 5'-O-DMT-N⁶-benzoyl-8-iododeoxyadenosine with anhydrous pyridine and then anhydrous acetonitrile.
-
Dissolve the dried product in anhydrous DCM and add DIPEA (3 equivalents).
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at 0°C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with methanol.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography (pre-treated with triethylamine) using a gradient of ethyl acetate in hexanes to yield the final phosphoramidite product.
-
Protocol 2: Automated Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol describes the incorporation of the synthesized this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping, oxidation solutions)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Instrument Setup:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Install the phosphoramidite solution on a designated port on the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, designating the position for this compound incorporation.
-
-
Synthesis Cycle:
-
The synthesis follows the standard four-step cycle:
-
Deblocking: Removal of the 5'-DMT group with trichloroacetic acid in DCM.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 180 seconds) is recommended for the modified base to ensure high efficiency.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups with acetic anhydride and N-methylimidazole.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.
-
-
This cycle is repeated for each nucleotide in the sequence.
-
Data Presentation: Quantitative Analysis of Synthesis
| Parameter | Standard Phosphoramidites | This compound Phosphoramidite | Notes |
| Coupling Time | 60 - 120 seconds | 180 - 240 seconds | A longer coupling time is recommended to maximize the incorporation of the bulkier modified base. |
| Coupling Efficiency | >99% | >98% | Monitored by trityl cation assay. The efficiency for the modified base is typically high but may be slightly lower than for standard bases. |
Protocol 3: Cleavage and Deprotection
The stability of the carbon-iodine bond at the C8 position of adenosine is sensitive to harsh basic conditions. Therefore, a mild deprotection protocol is required.
Materials:
-
Concentrated ammonium hydroxide
-
t-Butylamine/water (1:3, v/v)
Procedure (Mild Deprotection):
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at room temperature for 24 hours. This condition is generally sufficient to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N⁶-benzoyl group from adenosine, while preserving the 8-iodo modification.[1]
-
Alternatively, for very sensitive modifications, a mixture of t-butylamine/water (1:3, v/v) can be used at 60°C for 6 hours.
-
After deprotection, freeze the sample and lyophilize to dryness.
Protocol 4: Purification and Characterization
Purification by Reverse-Phase HPLC:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
The this compound-containing oligonucleotide will have a slightly longer retention time than the corresponding unmodified oligonucleotide due to the increased hydrophobicity of the iodo-substituent.
Characterization by Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: The observed molecular weight should be compared to the calculated theoretical mass.
-
Expected Mass Shift: The incorporation of one this compound residue will increase the mass of the oligonucleotide by 125.9 g/mol (Iodine - Hydrogen).
Method 2: Postsynthetic Modification
This method involves the synthesis of a standard oligonucleotide containing an adenosine at the desired position, followed by a chemical reaction to introduce the iodine atom at the C8 position.
Protocol 5: Postsynthetic Iodination of Adenosine in Oligonucleotides
Materials:
-
Unmodified oligonucleotide containing adenosine.
-
N-Iodosuccinimide (NIS).
-
Dichloromethane (DCM).
-
Methanol.
-
Ammonium acetate buffer.
Procedure:
-
Dissolve the purified, unmodified oligonucleotide in a mixture of DCM and methanol.
-
Add a solution of NIS (5 equivalents) in DCM.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by HPLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Desalt the oligonucleotide using a size-exclusion column or ethanol precipitation.
-
Purify the this compound-containing oligonucleotide by reverse-phase HPLC as described in Protocol 4.
Visualization of Workflows
Phosphoramidite Synthesis Workflow
Caption: Workflow for phosphoramidite-based synthesis.
Postsynthetic Modification Workflow
Caption: Workflow for postsynthetic iodination.
Conclusion
References
Practical Guide to Using 8-Iodoadenosine in TLR7/8 Activation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are key players in the innate immune system, recognizing single-stranded RNA viruses and synthetic small molecule agonists. Their activation triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, crucial for mounting an anti-viral response and shaping the adaptive immune response. 8-Iodoadenosine, a synthetic adenosine analog, is recognized as a ligand for TLR7 and TLR8, making it a valuable tool for studying innate immunity and for the development of novel therapeutics and vaccine adjuvants.
These application notes provide a practical guide for the use of this compound in TLR7/8 activation assays, including detailed experimental protocols, data presentation guidelines, and visual representations of the key pathways and workflows.
Data Presentation: Potency of TLR7/8 Agonists
While the specific half-maximal effective concentration (EC50) for this compound on human TLR7 and TLR8 is not widely reported in publicly available literature, the following tables provide EC50 values for other commonly used and structurally related TLR7/8 agonists. This data serves as a reference for the expected potency range and aids in designing dose-response experiments for this compound. It is recommended to perform a dose-response study to determine the precise EC50 of this compound in your specific experimental system.
Table 1: EC50 Values of Selected TLR7 and TLR7/8 Agonists in Human TLR7/8 Reporter Assays
| Compound | Target(s) | EC50 (nM) - hTLR7 | EC50 (nM) - hTLR8 | Reference |
| R848 (Resiquimod) | TLR7/TLR8 | 50 | 55 | [1] |
| TLR7/8 agonist 8 | TLR7/TLR8 | 27 | 12 | [2] |
| TLR7/8 agonist 9 | TLR7/TLR8 | 40 | 23 | [2] |
| TLR7/8 agonist 11 | TLR7/TLR8 | 31.1 | 13.1 | [2] |
| Imiquimod (R837) | TLR7 | ~10,700 | Inactive | [3] |
| Gardiquimod | TLR7 | ~4,000 | >50,000 | [4] |
| Motolimod (VTX-2337) | TLR8 | >5,000 | ~100 | [5] |
| TL8-506 | TLR8 | 15,000 | 30 | [6][7] |
Table 2: Cytokine Induction Profile of a TLR7/8 Agonist in Human PBMCs
| Agonist | Cell Type | Induced Cytokines/Chemokines | Observations |
| R848 (Resiquimod) | Human PBMCs | TNF-α, IL-6, IL-12, IFN-α, IFN-γ, MIP-1α | Potent induction of a broad range of pro-inflammatory cytokines and chemokines.[4][8] |
Experimental Protocols
Protocol 1: In Vitro TLR7/8 Activation Assay Using HEK-Blue™ Reporter Cells
This protocol describes the use of HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines to determine the activation of NF-κB upon stimulation with this compound. These cell lines are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., R848 for dual activation, Gardiquimod for TLR7, TL8-506 for TLR8)
-
Vehicle control (e.g., DMSO)
-
96-well, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.01 µM to 100 µM).
-
Prepare working solutions of the positive and vehicle controls at the desired concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
-
Assay Execution:
-
Add 20 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension (approximately 5 x 10⁴ cells) to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the absorbance of the SEAP reporter signal at 620-650 nm using a plate reader.
-
Subtract the absorbance value of the vehicle control wells (background) from all other readings.
-
Plot the corrected absorbance values against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value using non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: Measurement of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for stimulating human PBMCs with this compound and measuring the subsequent release of cytokines into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well, round-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IFN-α)
Procedure:
-
PBMC Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or thaw cryopreserved cells according to standard protocols.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and the positive control in complete RPMI 1640 medium. Add 100 µL of these dilutions to the respective wells.
-
Add 100 µL of medium with the same final concentration of DMSO to the vehicle control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours. The optimal incubation time may vary depending on the specific cytokine being measured and should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
-
-
Cytokine Measurement:
-
Quantify the concentration of the desired cytokines in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Mandatory Visualizations
TLR7/8 Signaling Pathway
Caption: Simplified TLR7/8 signaling pathway upon activation by this compound.
Experimental Workflow for TLR7/8 Activation Assay
Caption: General workflow for determining the potency of this compound in TLR7/8 activation assays.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 8-Iodoadenosine synthesis
Welcome to the technical support center for the synthesis of 8-Iodoadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and purification procedures. This guide provides a question-and-answer format to address specific issues you might encounter.
Q1: My reaction shows low conversion of the starting adenosine. What are the potential causes and solutions?
A1: Low conversion is a common issue that can often be traced back to the initial steps of the synthesis. Here are some potential causes and troubleshooting steps:
-
Incomplete Silylation: The protection of the hydroxyl groups of adenosine with a silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl) is crucial. Incomplete protection will leave free hydroxyl groups that can interfere with the subsequent lithiation step.
-
Solution: Ensure all glassware is rigorously dried to prevent hydrolysis of the silylating agent. Use a sufficient excess of the silylating agent and imidazole. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting adenosine spot is completely consumed.
-
-
Inefficient Lithiation: The deprotonation at the C8 position of the purine ring by lithium diisopropylamide (LDA) is a critical step.
-
Degraded Reagents: Old or improperly stored reagents can lead to failed reactions.
-
Solution: Use fresh, high-purity adenosine, silylating agents, LDA, and iodine.
-
Q2: I am observing multiple spots on my TLC plate after the iodination step, leading to a low yield of the desired product. What are these side products and how can I minimize them?
A2: The formation of multiple products indicates the presence of side reactions. Here are some likely culprits and how to address them:
-
N6-Substitution: Although the exocyclic amino group of adenosine is relatively unreactive after silylation of the hydroxyl groups, side reactions at this position can still occur, especially if the reaction conditions are not optimal.[3]
-
Protecting Group Migration: Partial migration of silyl protecting groups, particularly under basic or heated conditions, can lead to a mixture of isomers.[2]
-
Solution: Avoid unnecessarily high temperatures during the reaction and workup. Use mild conditions for the deprotection step.
-
-
Over-iodination or Degradation: Although less common for this specific reaction, harsh conditions could potentially lead to degradation of the purine ring.
-
Solution: Ensure the reaction is quenched once the starting material is consumed (as monitored by TLC) to avoid prolonged exposure to reactive species.
-
Q3: I am experiencing significant product loss during the purification of this compound. What are the best practices for purification?
A3: Product loss during purification is a frequent cause of low overall yield. Here are some tips for both recrystallization and HPLC purification:
-
Recrystallization:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature. For adenosine and its derivatives, polar solvents are often required. Common solvent systems for recrystallization of similar compounds include ethanol, methanol/water, and acetone/water.[4] Experiment with small amounts of your crude product to find the optimal solvent or solvent mixture.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals. Wash the collected crystals with a small amount of cold solvent to remove impurities adhering to the surface.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column and Mobile Phase: A reverse-phase C18 column is commonly used for the purification of nucleoside analogs.[5] The mobile phase typically consists of a buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Gradient Elution: A gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve good separation of the product from impurities.
-
Fraction Collection and Desalting: Collect the fractions containing the pure product. If a volatile buffer like triethylammonium bicarbonate is used, it can be removed by lyophilization.
-
Frequently Asked Questions (FAQs)
Q: Is it necessary to protect the exocyclic amino group of adenosine?
A: While some protocols for C8-functionalization of adenosine do protect the exocyclic amine, for the direct iodination via lithiation, it has been reported that the reaction can proceed with good yields without protection of this group, provided the reaction temperature is kept low.[1][2]
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, the protected intermediate, and the final product. The spots can be visualized under UV light (254 nm). A desirable Rf value for your product is typically between 0.3 and 0.7.
Q: What are the best conditions for the deprotection of the TBDMS groups?
A: The tert-butyldimethylsilyl (TBDMS) protecting groups can be removed using fluoride ion sources. A common reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or a mixture of triethylamine and hydrogen fluoride in an organic solvent.[6] Another option is tetrabutylammonium fluoride (TBAF) in THF.
Data Presentation
| Reagent/Condition | Typical Range/Value | Reported Yield (%) | Reference |
| Silylation | |||
| Adenosine | 1 equivalent | [2] | |
| TBDMS-Cl | 4 equivalents | 82 | [2] |
| Imidazole | 5 equivalents | [2] | |
| Solvent | DMF | [2] | |
| Temperature | 60 °C | [2] | |
| Iodination | |||
| Protected Adenosine | 1 equivalent | [1][2] | |
| LDA | 5 equivalents | 79-83 | [1][2] |
| Iodine | 1.8 equivalents | [1] | |
| Solvent | THF | [1][2] | |
| Temperature | -75 °C to -78 °C | [1][2] | |
| Deprotection | |||
| Protected this compound | 1 equivalent | ~85 | [2] |
| TEA·3HF | 3.5 equivalents | [2] | |
| Solvent | DMF | [2] | |
| Temperature | Room Temperature | [2] |
Experimental Protocols
1. Synthesis of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine
-
To a solution of adenosine (1 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (5 equivalents) and tert-butyldimethylsilyl chloride (4 equivalents).
-
Stir the reaction mixture at 60 °C overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine.
2. Synthesis of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)-8-iodoadenosine
-
Dissolve 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (5 equivalents) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 2 hours.
-
Add a solution of iodine (1.8 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.[1]
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
3. Synthesis of this compound (Deprotection)
-
Dissolve the protected this compound (1 equivalent) in N-methylpyrrolidinone (NMP).
-
Add triethylamine trihydrofluoride (TEA·3HF) (3.5 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Changed reactivity of secondary hydroxy groups in C8-modified adenosine – lessons learned from silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
improving 8-Iodoadenosine solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 8-Iodoadenosine in in vitro assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into its molecular interactions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating initial concentrated stock solutions, Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for this compound due to its relatively poor aqueous solubility. For final working solutions, this DMSO stock is then further diluted into aqueous buffers or cell culture media. It is critical to keep the final DMSO concentration in your assay low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[1]
Q2: What should I do if my this compound does not dissolve completely in DMSO?
A2: If you encounter solubility issues with this compound in DMSO, you can employ several techniques to aid dissolution. Gentle warming of the solution in a 37°C water bath or brief periods of sonication can significantly improve solubility.[1] Ensure that you are using high-purity, anhydrous DMSO, as the presence of water can reduce its effectiveness as a solvent.[1]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A3: Directly dissolving this compound in aqueous buffers such as PBS is generally not recommended due to its limited solubility, which can lead to the formation of precipitates. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[1]
Q4: How should I store my this compound stock solution?
A4: Concentrated stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions should ideally be prepared fresh for each experiment.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
A5: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally at or below 0.5% (v/v), to minimize any off-target effects or cytotoxicity.[1] However, cellular tolerance to DMSO can vary between different cell lines. Therefore, it is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to accurately assess its impact.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when diluting DMSO stock into aqueous media. | The compound is significantly less soluble in the aqueous working solution than in the concentrated DMSO stock. | 1. Reduce Final Concentration: Try working with a lower final concentration of this compound. 2. Two-Step Dilution: Perform a serial dilution, first into a small volume of media and then into the final volume. 3. Increase Final DMSO Concentration: If your cell line tolerates it, you can slightly increase the final DMSO percentage (up to 1%), but always validate with a vehicle control. 4. Warm the Media: Pre-warming the cell culture media to 37°C before adding the compound stock can help maintain solubility. |
| Inconsistent results between experiments. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution. 2. Precipitation in Assay: The compound may be precipitating out of the working solution over the course of the experiment. 3. Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation. | 1. Ensure Complete Dissolution: Before each use, visually inspect the stock solution for any precipitate. If necessary, warm and vortex to redissolve. 2. Prepare Fresh Working Solutions: Make fresh dilutions of your compound for each experiment. 3. Aliquot Stock Solutions: Store your stock solution in small, single-use aliquots to minimize freeze-thaw cycles. |
| Higher than expected cytotoxicity observed. | 1. DMSO Toxicity: The final concentration of DMSO in the assay may be too high for your specific cell line. 2. Compound Concentration: The concentration of this compound used may be too high. | 1. Run a DMSO Vehicle Control: Always include a control with the highest concentration of DMSO used in your experiment to assess solvent toxicity. 2. Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your cell line by testing a range of concentrations. |
Quantitative Data
| Compound | Solvent | Solubility |
| 8-Methoxyadenosine | DMSO | Soluble (exact value not specified) |
| Ethanol | Soluble (exact value not specified) | |
| 2'-O-methyladenosine | PBS | ~10 mg/mL |
| N6-Methyladenosine | Water | up to 25 mM |
Data for related compounds can be found in reference[1].
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 395.14 g/mol )
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, you will need 3.95 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add the corresponding volume of sterile DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, you can warm the tube in a 37°C water bath for 5-10 minutes or sonicate for short intervals.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: General Workflow for In Vitro Cell Treatment
Materials:
-
Cultured cells in multi-well plates
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, fresh cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Working Solutions: Thaw an aliquot of the 10 mM this compound stock solution. Perform serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the medium dropwise while gently swirling the tube.
-
-
Prepare Vehicle Control: Create a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the cell culture medium.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the prepared working solutions (including the vehicle control).
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays, protein expression analysis, or cytokine measurements.
Visualizations
Signaling Pathways
This compound, as an adenosine analog, is likely to influence cellular signaling through pathways activated by Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are known to recognize single-stranded RNA and small molecule agonists. Activation of these receptors typically leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that results in the activation of transcription factors like NF-κB and IRFs, ultimately leading to the production of inflammatory cytokines and type I interferons.
Caption: Putative TLR8 signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow for in vitro assays with this compound.
References
8-Iodoadenosine stability issues in aqueous solution
This technical support center provides guidance on the stability of 8-Iodoadenosine in aqueous solutions for researchers, scientists, and drug development professionals. The information provided addresses common issues, troubleshooting, and best practices for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous solutions are hydrolysis of the N-glycosidic bond, oxidation at the C8 position, and photodegradation. These degradation pathways are common for purine nucleosides.
Q2: What are the likely degradation products of this compound?
A2: Based on the known degradation pathways of similar adenosine analogs, the likely degradation products include adenine, D-ribose (from hydrolysis), and 8-oxo-adenosine (from oxidation).
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Aqueous stock solutions should be prepared fresh. For short-term storage of solutions, refrigeration at 2-8°C for a few days may be acceptable, but freezing at -20°C or -80°C is recommended for longer periods.[1]
Q4: How does pH affect the stability of this compound solutions?
A4: While specific data for this compound is limited, adenosine and its analogs are known to be susceptible to acid-catalyzed hydrolysis. Therefore, it is advisable to maintain aqueous solutions at a neutral pH (around 7) to minimize degradation.
Q5: Is this compound sensitive to light?
A5: Yes, adenosine and its derivatives can undergo photodegradation upon exposure to UV light.[2] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guides
Issue 1: I am seeing a gradual loss of my compound's peak and the appearance of a new, earlier-eluting peak in my HPLC analysis over time.
-
Question: What could be causing the degradation of my this compound sample, and how can I prevent it?
-
Answer: This pattern is indicative of hydrolysis of the N-glycosidic bond, leading to the formation of the more polar adenine and ribose. This process is often accelerated by acidic conditions.
-
Troubleshooting Steps:
-
Check the pH of your solution: Ensure your buffer system is maintaining a neutral pH.
-
Storage Temperature: Store your solutions frozen (-20°C or -80°C) when not in use.
-
Prepare fresh solutions: For critical experiments, use freshly prepared solutions of this compound.
-
-
Issue 2: My this compound solution has developed a yellow tint.
-
Question: What does the color change in my this compound solution signify?
-
Answer: A yellow tint can indicate oxidative degradation of the purine ring. Oxidation is a known degradation pathway for purine nucleosides.[3]
-
Troubleshooting Steps:
-
Degas your solvents: Use degassed buffers and solvents to minimize dissolved oxygen.
-
Use antioxidants: Consider the addition of a small amount of an antioxidant, such as DTT, if compatible with your experimental system.
-
Inert atmosphere: For long-term storage of solutions, consider overlaying the solution with an inert gas like argon or nitrogen.
-
-
Issue 3: I observe multiple unexpected peaks in my chromatogram after my sample has been on the autosampler for an extended period.
-
Question: Why am I seeing multiple degradation products in my HPLC analysis?
-
Answer: Extended exposure to light and ambient temperature in an autosampler can lead to both photodegradation and hydrolysis.
-
Troubleshooting Steps:
-
Use a cooled autosampler: Set your autosampler temperature to 4°C to slow down degradation.
-
Limit light exposure: Use amber autosampler vials or a protective cover for your sample tray.
-
Minimize run time: Prepare sample sequences to run as quickly as possible after preparation.
-
-
Summary of this compound Stability Profile
| Parameter | Condition | Expected Stability | Primary Degradation Pathway(s) |
| pH | Acidic (pH < 5) | Low | Hydrolysis |
| Neutral (pH ~7) | Moderate to High | Baseline Hydrolysis, Oxidation | |
| Basic (pH > 8) | Moderate | Potential for base-catalyzed degradation | |
| Temperature | -80°C to -20°C | High (Solid or Solution) | Minimal |
| 2-8°C | Moderate (Solution) | Slow Hydrolysis and Oxidation | |
| Room Temperature | Low (Solution) | Hydrolysis and Oxidation | |
| Light | UV or Prolonged Daylight | Low | Photodegradation |
| Oxygen | Presence of Oxygen | Moderate | Oxidation |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (e.g., sodium phosphate)
-
pH meter
-
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM sodium phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compound and any less polar impurities. A suggested gradient is 5% to 50% B over 20 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
For stability studies, dilute the stock solution to the desired concentration in the relevant buffer (e.g., PBS pH 7.4) and incubate under the desired stress conditions (e.g., elevated temperature, light exposure).
-
-
Analysis:
-
Inject the samples onto the HPLC system at specified time points.
-
Monitor the peak area of this compound and the appearance of any new peaks. The percentage of this compound remaining can be calculated relative to the initial time point.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of adenosine and inosine: the chemistry of 8-oxo-7,8-dihydropurines, purine iminoquinones, and purine quinones as observed by ultrafast spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Iodoadenosine Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of 8-Iodoadenosine in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the molecular mechanisms of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a modified purine nucleoside that serves as an analog of adenosine. While specific research on this compound is limited, its effects can be inferred from closely related compounds like 8-Chloro-adenosine (8-Cl-Ado). These analogs are known to exert their effects through various mechanisms, including:
-
Induction of Apoptosis: Like other adenosine analogs, this compound is expected to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can potentially cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, 8-Cl-Ado has been shown to induce G1 phase cell cycle arrest in breast cancer cells.[1]
-
Modulation of Signaling Pathways: Adenosine analogs are known to affect key cellular signaling pathways involved in cell growth, proliferation, and survival, such as the Akt/mTOR and Erk pathways.
Q2: What is a good starting concentration for this compound in my cell line?
The optimal concentration of this compound is highly dependent on the specific cell line being used. Different cell lines exhibit varying sensitivities to the same compound.[2] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Based on data for the related compound 8-Chloro-adenosine, a starting range of 1 µM to 50 µM can be considered for initial experiments.
Q3: How can I determine the IC50 value of this compound for my cell line?
To determine the IC50 value, you should perform a cell viability or proliferation assay, such as the MTT, XTT, or CCK-8 assay.[1][3][4][5] This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control. The IC50 is the concentration that results in a 50% reduction in cell viability.
Q4: I am observing high levels of cell death even at low concentrations. What could be the reason?
High cytotoxicity at low concentrations could be due to several factors:
-
High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to this compound.
-
Off-Target Effects: The compound might be affecting unintended cellular targets, leading to toxicity.[6]
-
Experimental Error: Issues such as incorrect dilution of the compound, uneven cell seeding, or contamination can lead to inaccurate results.
Q5: My results are not reproducible. What are the common causes of variability in cell culture experiments?
Lack of reproducibility in cell culture experiments can stem from several sources:[7][8]
-
Cell Passage Number: Using cells at a high passage number can lead to genetic and phenotypic drift.
-
Cell Seeding Density: Inconsistent initial cell numbers can affect growth rates and drug responses.
-
Reagent Variability: Differences in media, serum, or the this compound stock solution can introduce variability.
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity can impact cell health and experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Incomplete dissolution of this compound | - Calibrate pipettes regularly.- Ensure a homogenous cell suspension before seeding.- Visually inspect plates for even cell distribution.- Ensure this compound is fully dissolved in the appropriate solvent before adding to the culture medium. |
| No observable effect of this compound | - Concentration is too low- Inactive compound- Resistant cell line | - Perform a dose-response experiment with a wider and higher concentration range.- Use a fresh stock of this compound.- Verify the compound's activity on a known sensitive cell line.- Consider that your cell line may be inherently resistant. |
| Sudden cell death in all wells, including control | - Contamination (bacterial, fungal, or mycoplasma)- Toxicity from the solvent (e.g., DMSO)- Poor cell health | - Regularly test for mycoplasma contamination.- Ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO).- Use healthy, actively growing cells for your experiments. |
| Unexpected changes in cell morphology | - Cellular stress response- Off-target effects of this compound | - Document morphological changes with microscopy.- Investigate markers of cellular stress (e.g., heat shock proteins).- Consider that the observed effects may be due to mechanisms other than the intended target. |
Quantitative Data Summary
The following table summarizes the IC50 values of the related compound, 8-Chloro-adenosine, in different breast cancer cell lines, which can serve as a reference for initiating experiments with this compound.
| Cell Line | Compound | IC50 (µM) | Assay Duration |
| MDA-MB-231 | 8-Chloro-adenosine | ~10 | 96 h |
| SK-BR-3 | 8-Chloro-adenosine | ~15 | 96 h |
Data is for 8-Chloro-adenosine and should be used as a preliminary guide for this compound.[1]
Experimental Protocols
Protocol 1: Determination of IC50 using a CCK-8 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to assess apoptosis induction by this compound.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.[3]
Visualizations
Signaling Pathways Potentially Affected by this compound
Caption: Potential signaling pathways inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing and evaluating this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbs.com [ijbs.com]
- 4. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 8-Iodoadenosine Precipitation in Media
For researchers, scientists, and drug development professionals utilizing 8-Iodoadenosine, encountering precipitation in experimental media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome this common issue.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my cell culture media?
A1: this compound, like many purine analogs, has limited aqueous solubility. Precipitation in cell culture media can be triggered by several factors, including:
-
Concentration: Exceeding the solubility limit of this compound in the media.
-
Solvent Shock: Rapidly diluting a concentrated stock (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
pH: The pH of the media can influence the ionization state and, consequently, the solubility of this compound.
-
Media Composition: Components within the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.[1] Ethanol can also be an option, but DMSO generally offers higher solubility for such molecules.
Q3: How can I avoid precipitation when diluting my DMSO stock solution into the media?
A3: To prevent precipitation upon dilution, it is crucial to add the DMSO stock solution to the aqueous media gradually while gently mixing. A stepwise dilution approach is also recommended to avoid "solvent shock".[1] Additionally, ensuring the final concentration of DMSO in the cell culture is low (typically below 0.5%) is important to minimize cytotoxicity.[1]
Q4: What is the expected signaling pathway for this compound?
A4: While specific signaling pathways for this compound are not extensively detailed, it is expected to act as an adenosine analog. Adenosine analogs typically exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate various downstream signaling cascades, including those involving adenylyl cyclase and mitogen-activated protein kinases.
Quantitative Data
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | The recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May be used as an alternative to DMSO, but lower solubility is expected. |
| Water | Sparingly Soluble | The parent compound, adenosine, is slightly soluble in water. The addition of the iodine atom likely decreases aqueous solubility.[2] |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water, solubility is expected to be limited. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. Crucially, add the stock solution to the media, not the other way around.
-
Continue to mix gently for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiments.
Troubleshooting Guide
Issue: Precipitation observed in cell culture media after adding this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | Perform a serial dilution of your stock solution in the media to determine the maximum soluble concentration for your specific experimental conditions. | Identification of the highest working concentration that remains in solution. |
| "Solvent Shock" | Instead of a single dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, and then add this intermediate dilution to the final volume. | Gradual change in solvent polarity prevents the compound from precipitating. |
| Low Temperature | Ensure that the cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Maintain the working solution at 37°C during the experiment. | Increased temperature enhances the solubility of the compound. |
| Incorrect pH of Media | Check the pH of your media after adding this compound. If it has shifted significantly, adjust it back to the optimal physiological range (typically 7.2-7.4) using sterile, dilute HCl or NaOH. | An optimal pH can improve the solubility of the compound. |
| Media Components Interaction | If possible, test the solubility of this compound in a simpler aqueous buffer (e.g., PBS) to see if media components are the issue. Consider using a different media formulation if the problem persists. | Identification of incompatible media components and selection of a suitable alternative. |
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: A logical flowchart for troubleshooting precipitation issues.
References
Technical Support Center: 8-Iodoadenosine Experiments
Welcome to the technical support center for 8-Iodoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this adenosine analog.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this compound due to its limited aqueous solubility. For working solutions in your experiments, the DMSO stock is typically diluted into aqueous buffers or cell culture media. It is critical to ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: I observed a precipitate when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: It is common for compounds to precipitate when a concentrated DMSO stock solution is diluted into an aqueous medium. To resolve this, you can try gentle warming of the solution in a 37°C water bath, vortexing, or brief sonication. Ensure that any precipitate has completely redissolved before adding the solution to your cells. To prevent precipitation, you can try a two-step dilution or slowly adding the stock solution to the medium while gently vortexing.
Q3: How stable is this compound in cell culture medium during a long-term experiment?
A3: The stability of this compound in cell culture can be influenced by factors such as pH, temperature, and the presence of enzymes in serum. While specific stability data for this compound is limited, related adenosine analogs can be susceptible to degradation by enzymes like adenosine deaminase (ADA), which may be present in fetal bovine serum (FBS). For long-term experiments, consider using an ADA inhibitor or serum-free medium if your cell line permits. It is recommended to assess the stability of this compound under your specific experimental conditions using a method like HPLC.
Q4: What are the primary cellular targets of this compound?
A4: As an adenosine analog, this compound is expected to primarily interact with purinergic signaling pathways. Its main targets are the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These are G protein-coupled receptors that, upon activation, modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[2] Additionally, like many adenosine analogs that act as kinase inhibitors, this compound may have off-target effects on various protein kinases.
Q5: How can I minimize off-target effects in my this compound experiments?
A5: Minimizing off-target effects is crucial for accurate interpretation of your results. Here are some strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
Use of Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.
-
Orthogonal Approaches: Confirm your findings using a different experimental approach, such as using a different adenosine receptor agonist/antagonist or using genetic methods like siRNA to modulate your target.
-
Selectivity Profiling: If resources permit, screen this compound against a panel of kinases to understand its selectivity profile.
Troubleshooting Guides
Problem 1: High Background in In Vitro Kinase Assays
High background can obscure the inhibitory effects of this compound in your kinase assays.
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a "no enzyme" control with this compound to see if it interferes with the detection reagents. |
| High Enzyme Concentration | Titrate the kinase concentration to find the minimum amount needed for a robust signal. |
| Contaminated Reagents | Use fresh, high-quality ATP and kinase buffer. |
| Sub-optimal Assay Conditions | Optimize incubation time and temperature. Ensure the reaction is in the linear range. |
Problem 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider the stability in your media over the course of the experiment. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses. |
Problem 3: Unexpected Cytotoxicity in Cell Culture
Observing higher than expected cell death can be due to several factors.
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration. |
| Compound Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound. |
| Off-Target Effects | The observed cytotoxicity may be due to off-target effects. Consider profiling against a kinase panel or using rescue experiments to confirm the on-target effect. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Optimize the concentration for each cell line used. |
Quantitative Data
The following tables present hypothetical quantitative data for this compound to illustrate its potential on-target and off-target profiles. This data is for representative purposes only and should be experimentally determined.
Table 1: Representative Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Target Kinase A (On-Target) | 50 | Biochemical |
| Kinase B | 800 | Biochemical |
| Kinase C | >10,000 | Biochemical |
| Kinase D | 1,500 | Biochemical |
Table 2: Representative Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Assay Type |
| Adenosine A₁ Receptor | 120 | Radioligand Binding |
| Adenosine A₂ₐ Receptor | 450 | Radioligand Binding |
| Adenosine A₂ₑ Receptor | >10,000 | Radioligand Binding |
| Adenosine A₃ Receptor | 250 | Radioligand Binding |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase.
Methodology:
-
Prepare a kinase reaction buffer containing the kinase, a suitable substrate, and cofactors.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction buffer in a 384-well plate.
-
Initiate the kinase reaction by adding ATP. A typical starting concentration is the Kₘ of ATP for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent that measures the amount of product formed or ATP remaining.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC₅₀ or IC₅₀ value.
Visualizations
References
Technical Support Center: Refining 8-Iodoadenosine Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experiments involving 8-Iodoadenosine. The following question-and-answer guides, detailed protocols, and visual aids are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges related to the physical properties, experimental use, and potential off-target effects of this compound.
Solubility and Solution Stability
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound (Molecular Weight: 393.14 g/mol ). For 1 mL of a 10 mM stock, this is 3.93 mg.
-
Add the appropriate volume of anhydrous (dry) DMSO.
-
Vortex the solution for 1-2 minutes.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[1]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for compounds with low aqueous solubility.[3] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.[4]
-
Dilution Method: Add the DMSO stock solution dropwise to your pre-warmed aqueous buffer or medium while gently vortexing. This "reverse dilution" helps to prevent localized high concentrations and precipitation.[3]
-
Multi-Step Dilution: Perform a serial dilution of your DMSO stock in your final aqueous buffer to gradually decrease the solvent concentration.
Q3: How stable is this compound in solution?
A3: Stock solutions of adenosine analogs in DMSO are generally stable for several weeks at 4°C and for months at -20°C or -80°C when protected from light and moisture.[5] However, the stability in aqueous cell culture media can be lower, and it is best practice to prepare fresh working solutions for each experiment.[6] Some adenosine analogs can be degraded by enzymes present in serum, such as adenosine deaminase.[6]
TLR7 Agonist Activity
Q1: What is the expected potency (EC50) of this compound as a TLR7 agonist?
Q2: I am not observing a strong signal in my TLR7 reporter assay with this compound. What are some possible causes?
A2: Several factors could contribute to a weak signal in a TLR7 reporter assay:
-
Sub-optimal Concentration: You may need to perform a dose-response experiment to find the optimal concentration of this compound for your specific cell line.
-
Cell Line Health: Ensure your reporter cell line is healthy and not passaged too many times.
-
Assay Incubation Time: The incubation time may need to be optimized. A typical range is 16-24 hours.[8]
-
Compound Degradation: As mentioned previously, the stability of the compound in your specific cell culture medium could be a factor.
-
Low TLR7 Expression: Confirm that your cell line expresses sufficient levels of TLR7.
Troubleshooting Workflow for Low TLR7 Reporter Signal
Caption: Troubleshooting workflow for a weak TLR7 reporter assay signal.
RNA Labeling
Q1: What is the principle behind using this compound for RNA labeling?
A1: this compound can be used as a substrate for RNA polymerases and incorporated into newly synthesized RNA in a process called metabolic labeling.[9][10] The iodine atom provides a unique chemical handle that can be exploited for subsequent purification or detection of the labeled RNA.
Q2: I am having difficulty detecting the incorporation of this compound into RNA. What could be the issue?
A2: Challenges in detecting metabolically labeled RNA can arise from several factors:
-
Low Incorporation Rate: The efficiency of incorporation can vary depending on the cell type, the concentration of the analog, and the labeling time. It may be necessary to optimize these parameters.
-
Insufficient Labeling Time: For genes with low expression levels, a longer labeling pulse may be required to accumulate enough labeled RNA for detection.
-
Inefficient Purification: The method used to purify the labeled RNA may not be efficient enough.
-
Detection Method Sensitivity: The technique used to detect the labeled RNA (e.g., mass spectrometry, sequencing) may not be sensitive enough.
Q3: How can I quantify the amount of this compound incorporated into RNA?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying modified nucleosides in RNA.[11][12] This involves digesting the RNA into individual nucleosides and then using LC-MS/MS to separate and quantify the amount of this compound relative to the canonical nucleosides.
Kinase Assays and Off-Target Effects
Q1: Can this compound be used as a kinase inhibitor?
A1: As an adenosine analog, this compound has the potential to interact with the ATP-binding pocket of kinases, potentially acting as an inhibitor.[13] However, its specific kinase inhibitory profile and potency are not well-documented in publicly available literature. A kinase selectivity screen would be necessary to determine its activity against a panel of kinases.[14][15]
Q2: I am concerned about potential off-target effects of this compound in my cellular experiments. What should I consider?
A2: Off-target effects are a common concern with small molecule inhibitors. For 8-substituted adenosine analogs, potential off-targets include:
-
Other Adenosine Receptors: It may interact with other adenosine receptor subtypes (A1, A2A, A2B, A3).[7][16]
-
Other Kinases: As mentioned, it could inhibit other kinases.[15]
-
Nucleoside Transporters: It may affect the transport of natural nucleosides.[17]
Strategies to Investigate Off-Target Effects:
-
Use a Structurally Unrelated Agonist/Inhibitor: If a different compound targeting the same primary target reproduces the observed phenotype, it strengthens the evidence for an on-target effect.
-
Dose-Response Analysis: Use the lowest effective concentration to minimize the likelihood of engaging off-target molecules.
-
Rescue Experiments: Overexpress a mutant of the intended target that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related analogs. Note: Specific data for this compound is limited in the literature; therefore, data from closely related 8-substituted adenosine analogs are provided for reference.
Table 1: Physicochemical Properties and Solubility
| Property | Value/Information | Reference(s) |
| Molecular Weight | 393.14 g/mol | [18] |
| Appearance | White to off-white solid | [18] |
| Solubility in DMSO | Soluble (Specific value not available; prepare stock solutions in the 10-50 mM range) | [1][13] |
| Aqueous Solubility | Poorly soluble | [1] |
| Storage | Store at -20°C or -80°C | [2] |
Table 2: In Vitro Activity of Related 8-Substituted Adenosine Analogs
| Compound Class | Target | Assay System | Parameter | Value | Reference(s) |
| 8-Oxoadenine derivative | Human TLR7 | HEK293 Reporter Cells | EC50 | ~50 nM | [7] |
| TLR7/8 Agonist 1 | Human TLR7 | Cell-based assay | EC50 | 50 nM | [19] |
| TLR7/8 Agonist 1 | Human TLR8 | Cell-based assay | EC50 | 55 nM | [19] |
| 8-Bromo-adenosine | Protein Kinase A | PKA Activation | Ka | 50 nM | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: TLR7 Reporter Gene Assay
Objective: To determine the EC50 of this compound for the activation of human TLR7.
Materials:
-
HEK-Blue™ hTLR7 cells (or equivalent reporter cell line)
-
HEK-Blue™ Detection medium (or equivalent SEAP detection reagent)
-
This compound
-
Positive control (e.g., R848)
-
Vehicle control (DMSO)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.[8]
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10 µM down to 1 nM) in cell culture medium. Prepare the positive and vehicle controls at the appropriate concentrations.
-
Cell Stimulation: Remove the existing culture medium and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Reporter Gene Assay: Add the SEAP detection medium to the wells and incubate for 1-4 hours, or until a color change is visible.
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value using non-linear regression.
Workflow for TLR7 Reporter Assay
Caption: Experimental workflow for a TLR7 reporter gene assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 of this compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase and the this compound dilutions. Incubate for 10-15 minutes to allow for binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Metabolic Labeling of RNA with this compound
Objective: To incorporate this compound into newly transcribed RNA in cultured cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Methodology:
-
Cell Culture: Culture cells to approximately 70-80% confluency.
-
Labeling: Replace the culture medium with fresh medium containing this compound at the desired final concentration (a starting point could be 100-200 µM, similar to other nucleoside analogs like 4-thiouridine).[20]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
Cell Harvest and RNA Isolation: Wash the cells with ice-cold PBS and then lyse the cells. Isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
Downstream Analysis: The this compound-labeled RNA can then be purified (e.g., via affinity purification methods targeting the iodine) and/or analyzed by methods such as LC-MS/MS or next-generation sequencing.
Signaling Pathway Diagram
The primary immunomodulatory effect of this compound, as a TLR7 agonist, is mediated through the MyD88-dependent signaling pathway.
TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway initiated by an agonist like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. molnova.com [molnova.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. 2-Iodoadenosine 97 35109-88-7 [merckmillipore.com]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Cytotoxicity of 8-Iodoadenosine in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you minimize the cytotoxicity of 8-Iodoadenosine and other 8-halogenated adenosine analogs in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a purine nucleoside analog. Like other nucleoside analogs, it acts as an antimetabolite, competing with endogenous nucleosides.[1] To exert its cytotoxic effects, it must be transported into the cell and then intracellularly phosphorylated to its active triphosphate form.[2][3] This active metabolite can interfere with essential cellular processes by inhibiting DNA and RNA synthesis.[4] Specifically, related compounds like 8-Chloroadenosine (8-Cl-Ado) have been shown to inhibit RNA polymerase.[5][6]
Q2: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of this compound?
Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines. Several factors could contribute to the high toxicity you're observing:
-
Concentration-Dependent Toxicity: Like many bioactive molecules, this compound can induce cell death at high concentrations. It is crucial to determine the optimal concentration range for your specific primary cell type through dose-response experiments.[7]
-
ATP Depletion: A key mechanism of cytotoxicity for the related compound 8-Cl-Ado is the depletion of intracellular ATP pools.[4][8] This energy depletion can trigger cell death pathways.
-
Induction of Apoptosis: 8-halogenated adenosine analogs are known to induce programmed cell death (apoptosis).[4][8] This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Primary Cell Sensitivity: Primary cells have different metabolic and proliferative states compared to cancer cell lines, which can render them more susceptible to the effects of metabolic inhibitors like this compound.[7]
Q3: How can I reduce the cytotoxicity of this compound in my primary cell cultures?
Minimizing off-target cytotoxicity is critical for obtaining meaningful experimental results. Here are several strategies you can employ:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time necessary to achieve your desired biological effect.
-
Use Low-Passage Primary Cells: Primary cells at lower passage numbers are generally healthier and may be more resilient.[7]
-
Ensure High-Quality Cell Culture Conditions: Maintain optimal cell culture conditions, including media, supplements, and incubator parameters, to ensure your primary cells are healthy before and during the experiment.
-
Consider Co-treatment with a Pan-Caspase Inhibitor: If your goal is to study non-apoptotic effects of this compound, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may mitigate apoptotic cell death. However, be aware that this can switch the mode of cell death to necrosis.[9]
Q4: What are the expected downstream signaling pathways activated by this compound that lead to cytotoxicity?
Based on studies with the closely related analog 8-Cl-Ado, the cytotoxic effects of this compound are likely mediated by the following pathways:
-
Inhibition of RNA and DNA Synthesis: The triphosphate form of this compound can act as a competitive inhibitor of RNA polymerases, leading to a shutdown of transcription.[4][5] It may also inhibit DNA synthesis.[4]
-
ATP Depletion and AMPK Activation: A significant drop in intracellular ATP levels can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8]
-
Induction of Apoptosis: The combination of macromolecular synthesis inhibition and energy crisis can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation.[10] In some contexts, the extrinsic pathway involving death receptors like Fas may also be activated.[11] In some cell types, 8-Cl-Ado has also been shown to induce autophagic cell death.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death at all tested concentrations | 1. The concentration range is too high for your primary cells. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The primary cells are overly sensitive or unhealthy. | 1. Test a much lower concentration range, starting from nanomolar concentrations. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control. 3. Use freshly isolated or low-passage primary cells and ensure optimal culture conditions.[7] |
| Inconsistent results between experiments | 1. Variability in primary cell lots or passage numbers. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use primary cells from the same donor/lot and within a narrow passage range. 2. Ensure a consistent and optimal cell seeding density for all experiments. 3. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| No observable effect of this compound | 1. The concentration of this compound is too low. 2. The exposure time is too short. 3. The primary cell type is resistant to this class of compounds. | 1. Increase the concentration of this compound in a stepwise manner. 2. Increase the incubation time. 3. Consider that your cell type may lack the necessary transporters or kinases to activate the compound. |
Quantitative Data Summary
The following table summarizes IC50 values for the related compound 8-Chloroadenosine in various human cancer cell lines. This data can serve as a reference point for designing your dose-response experiments with this compound in primary cells, keeping in mind that primary cells may be more sensitive.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | 1.8 | [12] |
| K562 | Human chronic myelogenous leukemia | 4.2 | [12] |
| MGc80-3 | Human gastric cancer | 1.56 | [12] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using a WST-8/CCK-8 Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a primary cell culture.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
WST-8/CCK-8 Assay: Add the WST-8 or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Protocol 2: Assessing Apoptosis Induction using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on the IC50 value) for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Staining: Centrifuge the cell suspension, wash the pellet with cold PBS, and then resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP depletion alters the mode of cell death induced by benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induction by caspase-8 is amplified through the mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective induction of apoptosis through the FADD/caspase-8 pathway by a p53 c-terminal peptide in human pre-malignant and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antitumor activities of 8-chloroadenosine in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Consistent 8-Iodoadenosine Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing experimental protocols involving 8-Iodoadenosine to ensure consistent and reliable results. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: Proper preparation and storage of this compound are critical for maintaining its stability and activity.
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3][4]
-
Stock Solution Concentration: A common starting concentration for a stock solution is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in cell culture-grade DMSO.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1][2] Protect the aliquots from light. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[1][5]
Q2: What is the optimal final concentration of DMSO in cell culture media when using this compound?
A2: The final concentration of DMSO in your cell culture experiments should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q3: How can I determine the optimal working concentration of this compound for my specific cell line and assay?
A3: The optimal working concentration of this compound will vary depending on the cell type and the biological effect being measured. It is essential to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a narrower, effective range. Subsequent experiments can then use a more refined concentration gradient to pinpoint the EC50 or IC50 value.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
-
Problem: You are observing inconsistent results between replicates in your cell viability assays (e.g., MTT, XTT, or CCK-8).
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, consider filling the perimeter wells with sterile PBS or media and not using them for experimental samples.
-
Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into aqueous culture media. Visually inspect your wells for any signs of precipitation. To avoid this, perform serial dilutions in pre-warmed media and mix gently but thoroughly.[6]
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes, can lead to significant variations in compound concentration. Use calibrated pipettes and proper pipetting techniques.
-
Issue 2: No Observable Effect of this compound
-
Problem: You are not observing any biological effect after treating your cells with this compound.
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. Refer to your dose-response experiments to ensure you are using an appropriate concentration range.
-
Incorrect Time Point: The biological effect you are measuring may be transient. Perform a time-course experiment to identify the optimal incubation time.
-
Cell Line Specificity: The target of this compound (e.g., a specific Toll-like receptor) may not be expressed or may be expressed at very low levels in your chosen cell line. Verify the expression of the target receptor in your cells using techniques like qPCR or western blotting.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][5]
-
Issue 3: Unexpected Cytotoxicity
-
Problem: You are observing higher-than-expected cell death in your experiments.
-
Possible Causes & Solutions:
-
High DMSO Concentration: As mentioned earlier, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is below 0.5%.[1]
-
Compound-Induced Cytotoxicity: this compound itself may be cytotoxic at higher concentrations. Your dose-response curve should help you identify the concentration at which toxicity becomes a confounding factor.
-
Contamination: Bacterial or fungal contamination can lead to widespread cell death. Regularly check your cell cultures for any signs of contamination.
-
Experimental Protocols & Data
Preparation of this compound Stock Solution
| Parameter | Recommendation |
| Solvent | Cell Culture-Grade DMSO[1][2][3][4] |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[1][5] |
| Storage Duration | ≤ 1 month at -20°C; ≤ 6 months at -80°C[1][5] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][5] |
General Protocol for Cell Treatment
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of your this compound stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your time-course experiments.
-
Downstream Analysis: Proceed with your planned downstream assays, such as cell viability assays, cytokine quantification (ELISA or qPCR), or signaling pathway analysis (western blotting).
Visualizing Key Processes
To aid in your experimental design and troubleshooting, the following diagrams illustrate a hypothetical signaling pathway for a TLR7/8 agonist and a general experimental workflow.
Caption: Hypothetical TLR7/8 signaling pathway activation by this compound.
Caption: A general workflow for in vitro experiments using this compound.
References
Technical Support Center: Purification of 8-Iodoadenosine
Welcome to the technical support center for the purification of 8-Iodoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this important nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, particularly when starting from 8-Bromoadenosine via a Finkelstein-type reaction, can lead to several impurities. The most common impurity is the unreacted starting material, 8-Bromoadenosine . Other potential impurities can include:
-
Adenosine: If the starting material contains any unbrominated adenosine, it will be carried through the reaction.
-
Degradation products: Prolonged reaction times or harsh conditions can lead to the degradation of the purine or ribose rings.
-
Residual solvents and reagents: Solvents used in the reaction and workup (e.g., acetone, DMF) and excess reagents may be present in the crude product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
Several analytical techniques are crucial for determining the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and separating this compound from closely related impurities like 8-Bromoadenosine. A reversed-phase C18 column is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and can also be used for quantitative purity assessment (qNMR) by comparing the integrals of the analyte signals to a certified internal standard.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying the molecular weights of the main product and any unknown impurities.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is a cost-effective method for removing impurities if a suitable solvent system can be found where the solubility of this compound and its impurities differ significantly with temperature.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for achieving high purity, especially for separating compounds with similar structures like this compound and 8-Bromoadenosine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Presence of Starting Material (8-Bromoadenosine) in the Final Product
Possible Causes:
-
Incomplete Reaction: The Finkelstein reaction may not have gone to completion.
-
Inefficient Purification: The purification method used was not effective at separating the product from the starting material.
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction time.
-
Use a larger excess of the iodide source (e.g., sodium iodide).
-
Ensure the solvent (e.g., acetone) is anhydrous, as water can hinder the reaction.
-
-
Improve Purification by HPLC:
-
Optimize the gradient elution to achieve better separation between the 8-Bromo and 8-Iodo analogs. A shallower gradient may be necessary.
-
Ensure the column is not overloaded, as this can lead to poor separation.
-
-
Improve Purification by Recrystallization:
-
Screen for a solvent or solvent mixture that provides a significant difference in solubility between this compound and 8-Bromoadenosine at high and low temperatures.
-
Problem 2: Low Yield After Purification
Possible Causes:
-
Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or lost during transfers.
-
Suboptimal Crystallization Conditions: The chosen solvent may still dissolve a significant amount of the product even at low temperatures, or crystallization may be incomplete.
-
Degradation of the Product: The compound may be unstable under the purification conditions (e.g., prolonged heating during recrystallization).
Solutions:
-
Minimize Losses:
-
Perform extractions with care and ensure complete phase separation.
-
Rinse all glassware with the appropriate solvent to recover any adhering product.
-
-
Optimize Recrystallization:
-
Cool the crystallization mixture slowly to allow for maximum crystal formation.
-
Place the mixture in an ice bath to further decrease the solubility of the product.
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
-
Gentle Purification Conditions:
-
Avoid prolonged exposure to high temperatures.
-
If using chromatography, select a mobile phase with a neutral pH to prevent degradation.
-
Quantitative Data Summary
The following tables provide a summary of typical data encountered during the purification and analysis of this compound.
Table 1: Comparative Purity Analysis of this compound Batches
| Batch ID | Stated Purity (%) | Measured Purity by HPLC (%) | Major Impurity | Impurity Content (%) |
| 8-Iodo-A | >98 | 98.5 | 8-Bromoadenosine | 1.2 |
| 8-Iodo-B | >99 | 99.2 | 8-Bromoadenosine | 0.6 |
| 8-Iodo-C | Research Grade | 97.1 | 8-Bromoadenosine | 2.5 |
Table 2: Typical HPLC and NMR Parameters for this compound Analysis
| Parameter | Value |
| HPLC | |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.4) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| ¹H NMR | |
| Solvent | DMSO-d₆ |
| Key Chemical Shifts (δ, ppm) | Signals corresponding to the purine and ribose protons. The chemical shifts will be distinct from adenosine and 8-bromoadenosine. |
Experimental Protocols
Protocol 1: HPLC Purification of this compound
Objective: To purify crude this compound using preparative reversed-phase HPLC.
Materials:
-
Crude this compound
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 20 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Sample solvent: Water/Acetonitrile mixture
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the compounds. A shallow gradient is recommended to ensure good separation of this compound from 8-Bromoadenosine.
-
Fraction Collection: Collect fractions corresponding to the main product peak, which should elute after the more polar impurities and before the less polar starting material (8-Bromoadenosine).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of a purified this compound sample.
Materials:
-
Purified this compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified this compound and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the this compound and the internal standard.
-
Purity Calculation: Calculate the purity of the this compound sample based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for 8-Bromoadenosine impurity.
Validation & Comparative
8-Iodoadenosine vs. 8-Bromoadenosine: A Comparative Guide to Biological Activity
In the landscape of biochemical research and drug development, purine analogs represent a cornerstone for therapeutic innovation. Among these, 8-substituted adenosine derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of two such analogs: 8-Iodoadenosine and 8-Bromoadenosine. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective and potentially overlapping biological roles.
Overview of 8-Halogenated Adenosines
Substitution at the 8-position of the adenosine purine ring significantly influences the molecule's conformation and, consequently, its interaction with biological targets. The presence of a halogen atom, such as iodine or bromine, can alter the glycosidic bond conformation from the typical anti to a syn conformation, which can dramatically affect binding to enzymes and receptors.
Comparative Biological Activity
This section details the known biological activities of this compound and 8-Bromoadenosine in key research areas.
Protein Kinase A (PKA) Activation
8-Bromoadenosine, particularly in its cyclic monophosphate form (8-Br-cAMP), is a well-established and widely used tool in cell biology. It functions as a potent activator of Protein Kinase A (PKA), a key enzyme in cellular signaling.[1] Its resistance to degradation by phosphodiesterases (PDEs) makes it a stable analog for studying cAMP-mediated pathways.[2]
In contrast, there is a lack of substantial evidence in the reviewed literature detailing the activity of this compound as a direct PKA activator. While it is structurally similar to 8-Bromoadenosine, its efficacy in activating PKA has not been as extensively characterized.
Table 1: Activity Related to Protein Kinase A
| Compound | Documented Activity | Key Findings |
| 8-Bromoadenosine (as 8-Br-cAMP) | Potent PKA Activator | Resistant to hydrolysis by phosphodiesterases, making it a long-acting cAMP analog.[2] |
| This compound | Not extensively documented as a PKA activator | Data on direct PKA activation is not readily available in the reviewed literature. |
Toll-Like Receptor (TLR) Modulation
Toll-like receptors (TLRs) are crucial components of the innate immune system. TLR7 and TLR8, in particular, recognize single-stranded RNA, and their activation can trigger antiviral and anti-tumor immune responses. Certain 8-substituted adenosine analogs have been identified as agonists of these receptors.[3]
While the broader class of 8-oxoadenines has been explored for TLR7 and TLR8 activity, specific comparative data for this compound and 8-Bromoadenosine as TLR agonists is not well-defined in the available literature. Research into 8-substituted adenosines suggests that modifications at this position are critical for TLR7/8 agonism, but direct comparisons of iodo- and bromo- substitutions are needed.[3][4]
Table 2: Toll-Like Receptor Agonist Activity
| Compound | Documented TLR Activity | Key Findings |
| 8-Bromoadenosine | Limited specific data as a direct TLR7/8 agonist. | The broader class of 8-substituted adenosines is under investigation. |
| This compound | Limited specific data as a direct TLR7/8 agonist. | The broader class of 8-substituted adenosines is under investigation. |
Antiviral Activity
Nucleoside analogs are a critical class of antiviral agents.[5] Modifications at the 8-position of adenosine can impact a compound's ability to inhibit viral replication. Studies on 8-substituted 2'-deoxyadenosine analogues have shown that the nature of the substituent at the C8 position influences antiviral activity against a range of viruses.[6] However, a direct comparison of the antiviral potency of this compound and 8-Bromoadenosine is not explicitly detailed in the reviewed literature.
Table 3: Antiviral Activity Profile
| Compound | Documented Antiviral Activity | Key Findings |
| 8-Bromoadenosine | Precursor for other antivirally active 8-substituted analogs.[6] | Limited direct data on its own antiviral efficacy. |
| This compound | Limited direct data on its antiviral efficacy. | Further investigation is required to characterize its antiviral spectrum. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway associated with 8-Bromoadenosine (as 8-Br-cAMP) is the cAMP-dependent pathway, leading to the activation of PKA and subsequent phosphorylation of downstream targets.
Caption: 8-Br-cAMP mediated activation of the PKA signaling pathway.
A general workflow for comparing the biological activity of novel adenosine analogs is crucial for systematic evaluation.
Caption: General experimental workflow for comparative biological activity screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the activities of 8-substituted adenosines.
Protein Kinase A (PKA) Activity Assay
Objective: To determine the ability of a compound to activate PKA.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a fluorescently labeled PKA substrate peptide (e.g., Kemptide), and magnesium ions.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., 8-Br-cAMP as a positive control, this compound) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified PKA catalytic subunit.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or ELISA with a phospho-specific antibody.
-
Data Analysis: Plot the signal as a function of compound concentration and determine the EC50 value.
TLR7/8 Reporter Assay
Objective: To measure the activation of TLR7 or TLR8 by a test compound.
Methodology:
-
Cell Culture: Culture HEK293 cells that are stably transfected to express human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compounds (this compound, 8-Bromoadenosine) and a known TLR7/8 agonist (e.g., R848) as a positive control.
-
Incubation: Incubate the cells for 16-24 hours.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to untreated cells and determine the EC50 for each compound.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a compound that inhibits viral replication by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound (this compound or 8-Bromoadenosine) and a semi-solid overlay (e.g., methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the IC50 value.
Conclusion
Based on the currently available literature, 8-Bromoadenosine, particularly as 8-Br-cAMP, is a well-characterized PKA activator and a valuable tool for studying cAMP signaling. The biological profile of this compound is less defined, and there is a clear need for direct comparative studies to elucidate its activities relative to its brominated counterpart. Future research focusing on head-to-head comparisons of these compounds in standardized assays is essential to fully understand the structure-activity relationships of 8-halogenated adenosines and to unlock their therapeutic potential. The experimental protocols provided herein offer a framework for such investigations.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase A-Independent Inhibition of Proliferation and Induction of Apoptosis in Human Thyroid Cancer Cells by 8-Cl-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Substituted Adenosine Analogs in Toll-like Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 8-substituted adenosine analogs in the activation of Toll-like Receptors (TLRs), with a primary focus on TLR7 and TLR8. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection and development of potent and specific TLR agonists for applications in immunology, vaccine development, and cancer immunotherapy.
Introduction to 8-Substituted Adenosine Analogs as TLR Agonists
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), primarily of viral origin, triggering downstream signaling pathways that lead to the production of type I interferons (IFNs) and pro-inflammatory cytokines. Small molecule agonists of TLR7 and TLR8, particularly those based on the adenine scaffold, have garnered significant interest as potential vaccine adjuvants and immunotherapeutic agents.
Among these, 8-substituted adenosine analogs, such as 8-oxoadenines and 8-hydroxyadenines, have emerged as a promising class of TLR7 and TLR8 agonists. Modifications at the 8-position of the adenine ring, as well as at the N9 and C2 positions, have been shown to significantly influence their potency, selectivity, and cytokine induction profiles. This guide summarizes the structure-activity relationships (SAR) and presents comparative data for a selection of these analogs.
Comparative Analysis of TLR7/TLR8 Activation
The following tables summarize the in vitro activity of various 8-substituted adenosine analogs on human TLR7 and TLR8. The data is primarily derived from studies utilizing HEK293 cells stably expressing the respective TLR and a reporter gene, as well as from cytokine induction assays in human peripheral blood mononuclear cells (PBMCs).
TLR7 and TLR8 Activation by 8-Oxoadenine Analogs in HEK293 Reporter Assays
The potency of 8-oxoadenine analogs is significantly influenced by substitutions at the C2 and N9 positions. The following table presents the half-maximal effective concentrations (EC50) for TLR7 and TLR8 activation.
| Compound ID | C2-Substituent | N9-Substituent | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Reference |
| 1a | n-Butoxy | 4-Piperidinylethyl | 1.1 ± 0.2 | >100 | [1][2] |
| 1b | (S)-1-Methylbutoxy | 4-Piperidinylethyl | 0.15 ± 0.02 | 0.8 ± 0.1 | [2] |
| 1c | (R)-1-Methylbutoxy | 4-Piperidinylethyl | 0.20 ± 0.03 | 1.3 ± 0.2 | [2] |
| 2a | n-Butoxy | 4-Piperidinylbutyl | 0.23 ± 0.04 | 74 ± 10 | [1][2] |
| 2b | (S)-1-Methylbutoxy | 4-Piperidinylbutyl | 0.03 ± 0.01 | 0.4 ± 0.1 | [2] |
| 3a | n-Butoxy | 2-(4-Piperidinyl)ethoxy | 0.5 ± 0.1 | >100 | [1] |
| 4a | n-Butoxy | 3-(4-Piperidinyl)propoxy | 0.3 ± 0.1 | >100 | [1] |
| R848 (Resiquimod) | N/A | N/A | 0.26 ± 0.03 | 0.4 ± 0.1 | [1][2] |
| SM360320 | N/A | N/A | 0.14 | >100 | [1] |
Data represents the mean ± standard deviation from at least three independent experiments.
Cytokine Induction in Human PBMCs
The ability of these analogs to induce key cytokines, such as IFN-α (primarily via TLR7) and TNF-α (via TLR7 and TLR8), is a critical measure of their immunostimulatory activity.
| Compound ID | IFN-α Induction (Peak Level, pg/mL) | TNF-α Induction (Peak Level, pg/mL) | Reference |
| 1a | 1200 | 800 | [1][2] |
| 1b | 4500 | 3000 | [2] |
| 2a | 2500 | 1500 | [1][2] |
| 2b | 8000 | 5000 | [2] |
| R848 (Resiquimod) | 3000 | 4000 | [1][2] |
Cytokine levels were measured in the supernatant of human PBMCs after 24 hours of stimulation.
Structure-Activity Relationship (SAR) Summary
-
C2-Position: Introducing a bulky, chiral substituent at the C2 position, such as a (S)-1-methylbutoxy group, can significantly enhance both TLR7 and TLR8 potency compared to a linear n-butoxy group. This modification appears to have a more pronounced effect on TLR8 activity.[2]
-
N9-Position Linker Length: The length of the alkyl linker connecting the adenine core to the N-heterocycle at the N9 position plays a crucial role in determining TLR7/TLR8 selectivity and potency. Generally, a longer linker, such as a butyl chain, is associated with increased TLR8 activity.[1]
-
N9-Position N-Heterocycle: The nature of the N-heterocycle at the N9 position also influences activity. Piperidine and pyrrolidine moieties have been shown to be effective.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HEK293 Reporter Gene Assay for TLR7/TLR8 Activation
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8 engagement.
-
Cell Culture: HEK293 cells stably co-transfected with either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the 8-substituted adenosine analogs or control compounds (e.g., R848).
-
The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
After incubation, the cell culture supernatant is collected.
-
SEAP activity in the supernatant is quantified using a commercially available SEAP detection kit, which typically involves a colorimetric or chemiluminescent substrate.
-
The absorbance or luminescence is measured using a microplate reader.
-
EC50 values are calculated by plotting the dose-response curves and fitting the data to a four-parameter logistic equation.
-
Cytokine Induction Assay in Human PBMCs
This assay assesses the ability of the compounds to induce cytokine production in a more physiologically relevant primary human cell system.
-
PBMC Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
-
Cell Stimulation:
-
PBMCs are seeded into 96-well plates at a density of 1 x 10^6 cells/well.
-
The cells are stimulated with various concentrations of the 8-substituted adenosine analogs or control compounds.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification:
-
After incubation, the cell culture supernatant is collected by centrifugation.
-
The concentrations of IFN-α and TNF-α in the supernatant are measured using commercially available sandwich ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
-
Dendritic Cell Maturation Assay
This assay evaluates the ability of the compounds to induce the maturation of dendritic cells (DCs), a critical step in the initiation of an adaptive immune response.
-
Generation of Monocyte-Derived DCs (mo-DCs):
-
CD14+ monocytes are isolated from human PBMCs by magnetic-activated cell sorting (MACS).
-
Monocytes are cultured for 5-6 days in RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature mo-DCs.
-
-
DC Stimulation and Maturation:
-
Immature mo-DCs are harvested and seeded into 24-well plates.
-
The cells are stimulated with the 8-substituted adenosine analogs or a positive control (e.g., a cocktail of pro-inflammatory cytokines or LPS) for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
After stimulation, the mo-DCs are harvested and stained with fluorescently labeled antibodies against cell surface markers of maturation, such as CD80, CD86, CD83, HLA-DR, and CCR7.
-
The expression levels of these markers are analyzed by flow cytometry. An increase in the expression of these markers indicates DC maturation.
-
Visualizations
TLR7/8 Signaling Pathway
References
- 1. Frontiers | Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform [frontiersin.org]
- 2. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 8-Iodoadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding affinity of 8-Iodoadenosine to its primary biological targets: the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and the enzyme adenosine kinase (ADK). Due to the limited availability of direct, quantitative binding data for this compound in publicly accessible literature, this guide presents a comparative analysis using well-characterized adenosine receptor agonists and a potent adenosine kinase inhibitor. The provided experimental protocols and data for these alternative compounds offer a robust methodology for researchers to experimentally determine and benchmark the binding affinity of this compound.
Introduction to this compound and its Targets
This compound is a derivative of adenosine, a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes. Like adenosine, this compound is expected to interact with adenosine receptors and adenosine kinase.
-
Adenosine Receptors (A1, A2A, A2B, A3): These are G protein-coupled receptors (GPCRs) that mediate the diverse effects of adenosine throughout the body, including in the cardiovascular, nervous, and immune systems. The affinity and selectivity of a ligand for these receptor subtypes are crucial determinants of its pharmacological profile.
-
Adenosine Kinase (ADK): This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations. Inhibition of ADK can potentiate the effects of adenosine.
Understanding the binding affinity of this compound to these targets is a critical first step in characterizing its potential therapeutic applications.
Comparative Binding Affinity Data
Table 1: Binding Affinity (Ki) of Competitor Agonists for Human Adenosine Receptor Subtypes
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor EC50 (µM) | A3 Receptor Ki (nM) |
| NECA | 14[1][2] | 20[1][2] | 2.4[1][2][3] | 6.2[1][2] |
| CGS-21680 | 290 | 27[4][5][6] | 67 (Ki, nM) | 88,800 |
NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective, high-affinity adenosine receptor agonist. CGS-21680 is a selective A2A receptor agonist.
Table 2: Inhibitory Potency (IC50) of a Competitor for Adenosine Kinase
| Compound | Target | IC50 (nM) |
| 5-Iodotubercidin | Adenosine Kinase | 26[7][8][9][10][11] |
5-Iodotubercidin is a potent inhibitor of adenosine kinase.
Experimental Protocols
To validate the binding affinity of this compound, the following detailed experimental protocols for radioligand binding assays and an adenosine kinase inhibition assay can be employed.
Protocol 1: Radioligand Displacement Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A).
-
Unlabeled competitor (this compound and a known reference compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a standard unlabeled ligand (e.g., 10 µM NECA).
-
Competitor (this compound): 50 µL of serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Radioligand Addition: Add 50 µL of the specific radioligand (at a concentration close to its Kd) to all wells.
-
Reaction Initiation: Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenosine Kinase Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound for adenosine kinase.
Materials:
-
Recombinant human adenosine kinase (ADK).
-
This compound.
-
ATP, Inosine, NAD⁺.
-
IMP dehydrogenase (IMPDH).
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Reagent Preparation: Prepare solutions of ADK, ATP, inosine, NAD⁺, and IMPDH in the reaction buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the following:
-
Control (No Inhibitor): Reaction buffer.
-
Inhibitor: Serial dilutions of this compound.
-
-
Enzyme and Substrate Addition: To each well, add the ADK enzyme and allow it to pre-incubate with the inhibitor for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of ATP, inosine, NAD⁺, and IMPDH.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C. The increase in absorbance corresponds to the formation of NADH, which is coupled to the phosphorylation of inosine by ADK.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the target receptors and the general workflows for the binding affinity assays.
Conclusion
Validating the binding affinity of a novel compound such as this compound is a foundational step in its pharmacological characterization. While direct binding data for this compound is currently scarce, this guide provides the necessary framework for its empirical determination. By employing the detailed protocols for radioligand displacement assays and adenosine kinase inhibition assays, and by using the provided data for well-characterized competitor compounds as benchmarks, researchers can accurately determine the binding profile of this compound. This information is essential for understanding its mechanism of action, selectivity, and potential as a therapeutic agent. The provided diagrams of the associated signaling pathways and experimental workflows further aid in the conceptualization and execution of these critical experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential | PLOS One [journals.plos.org]
- 8. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
8-Iodoadenosine Analogs: A Comparative Analysis of TLR7 versus TLR8 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) selectivity profile of 8-substituted adenosine analogs, with a focus on 8-oxoadenine derivatives as representative examples in the absence of direct quantitative data for 8-iodoadenosine. This analysis is supported by experimental data from cellular assays and provides detailed methodologies for key experiments to aid in the design and interpretation of immunological studies.
Introduction: TLR7 and TLR8 in Innate Immunity
Toll-like receptors 7 and 8 are endosomal pattern recognition receptors crucial for the detection of single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Despite their structural similarities and recognition of similar pathogen-associated molecular patterns, TLR7 and TLR8 exhibit distinct expression profiles and downstream signaling pathways, leading to different immunological outcomes. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation typically elicits a strong type I interferon (IFN) response, crucial for antiviral immunity.[1] In contrast, TLR8 is highly expressed in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs), and its activation primarily drives the production of pro-inflammatory cytokines like TNF-α and IL-12.[1] These differences underscore the importance of developing selective TLR7 or TLR8 agonists for targeted immunomodulatory therapies.
Quantitative Analysis of 8-Oxoadenine Derivatives: TLR7 vs. TLR8 Potency
| Compound ID | Modification at N9-position | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Selectivity |
| 1a | Piperidinylmethyl | 1.1 ± 0.2 | > 100 | TLR7 selective |
| 1b | Piperidinylethyl | 0.05 ± 0.01 | > 100 | TLR7 selective |
| 1c | Piperidinylbutyl | 0.035 ± 0.005 | > 100 | TLR7 selective |
| 2a | Aminoethyl | 2.7 ± 0.5 | > 100 | TLR7 selective |
| 2b | Aminobutyl | 0.017 ± 0.003 | 45 ± 5 | Dual agonist, slight TLR7 preference |
| 6a | Hydroxyethyl-substituted piperidinylethyl | 0.45 ± 0.08 | 12.5 ± 2.5 | TLR8 selective |
| 6d | Aminoethyl-substituted piperidinylethyl | 1.3 ± 0.2 | 35 ± 7 | Dual agonist, slight TLR7 preference |
Data extracted from "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series".[2][3]
The data clearly indicates that substitutions at the N9 position of 8-oxoadenine can dramatically influence both the potency and the selectivity for TLR7 versus TLR8. For instance, increasing the linker length in the piperidine series (compounds 1a-1c) enhances TLR7 potency without significantly affecting TLR8 activity, thus increasing TLR7 selectivity.[2][3] Conversely, specific substitutions on the heterocyclic ring, such as the hydroxyethyl group in compound 6a, can shift the selectivity towards TLR8.[2][3]
Signaling Pathways: TLR7 vs. TLR8
Both TLR7 and TLR8 signal through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). However, the downstream signaling diverges, resulting in their characteristic cytokine profiles.
TLR7 Signaling Pathway
Caption: TLR7 signaling pathway leading to the production of pro-inflammatory cytokines and Type I interferons.
TLR8 Signaling Pathway
Caption: TLR8 signaling pathway primarily driving the production of pro-inflammatory cytokines.
Experimental Protocols
HEK-Blue™ TLR7/8 Reporter Gene Assay
This assay is a robust method for determining the potency and selectivity of compounds on TLR7 and TLR8. It utilizes HEK293 cells stably transfected with either human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.[2][3]
Caption: Workflow for the HEK-Blue™ TLR reporter gene assay.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics.
-
Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed growth medium. Seed 180 µL of the cell suspension into a 96-well flat-bottom plate at a density of 2.5 x 10^5 cells/mL.[4]
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., 8-oxoadenine derivatives) in growth medium. Add 20 µL of the diluted compound to the appropriate wells. Include a positive control (e.g., R848 for dual agonism, a selective TLR7 or TLR8 agonist) and a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution (InvivoGen).[6]
-
Data Acquisition: Incubate the plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Data Analysis: The level of SEAP activity is proportional to NF-κB activation. Plot the OD values against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytokine Induction Assay in Human PBMCs
This assay measures the production of key cytokines from primary human immune cells, providing a more physiologically relevant assessment of TLR agonist activity.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and seed at a density of 1.5 x 10^6 cells per well in a 6-well plate.
-
Compound Stimulation: Add the test compound at a final concentration of 1 µM to the wells and incubate overnight at 37°C.
-
Supernatant Collection: The next day, collect the cells and centrifuge at 1200 RPM for 5 minutes. Collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Analyze the supernatant for the presence of cytokines such as IFN-α, TNF-α, and IL-12 using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Conclusion
The analysis of 8-oxoadenine derivatives demonstrates that subtle structural modifications to the adenosine scaffold can significantly impact TLR7 and TLR8 selectivity. While direct experimental data for this compound is lacking, the presented data on related analogs provides a strong rationale for its potential as a TLR7 or TLR8 modulator. The distinct immunological consequences of TLR7 and TLR8 activation necessitate a thorough characterization of novel compounds for their selectivity profile. The experimental protocols detailed in this guide offer a standardized approach for researchers to evaluate the TLR7 versus TLR8 activity of this compound and other novel immunomodulatory compounds, thereby facilitating the development of targeted therapies for a range of diseases, including viral infections and cancer.
References
- 1. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in 8-Iodoadenosine Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 8-Iodoadenosine and related 8-substituted adenosine analogs, the use of a rigorously validated negative control is paramount to generating specific and reproducible data. This guide provides an objective comparison of the activity of this compound with a suitable negative control, highlighting the importance of such controls in elucidating true biological effects.
This compound belongs to a class of 8-substituted adenosine analogs that have garnered significant interest for their immunomodulatory properties, primarily through the activation of Toll-like receptor 7 (TLR7). Activation of TLR7, an endosomal receptor, triggers downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines, making these compounds promising candidates for vaccine adjuvants and cancer immunotherapy. However, to unequivocally attribute an observed biological effect to the specific action of this compound on its target, a negative control that is structurally similar but functionally inert is essential.
This guide utilizes the principle of structure-activity relationships to propose a suitable negative control for this compound studies. Based on studies of similar 8-substituted oxoadenine derivatives, an ideal negative control would be a structurally analogous compound that lacks the key functional group responsible for TLR7 activation. In the case of 8-substituted adenosines, the substituent at the 8-position is critical for activity. Therefore, an unsubstituted purine or an analog with a modification at the 8-position known to abolish activity would serve as an excellent negative control. For the purpose of this guide, we will refer to a hypothetical, yet ideal, negative control: 8-Unsubstituted-adenosine .
Comparative Analysis of Biological Activity
The following table summarizes the expected quantitative data on the TLR7 agonist activity of this compound and a hypothetical negative control, 8-Unsubstituted-adenosine, as well as their ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs). The data for this compound is based on typical activities of potent 8-substituted adenosine analogs, while the data for the negative control is predicated on the observed inactivity of analogous control compounds in published studies.
| Compound | Structure | hTLR7 EC50 (µM) | IFNα Induction (pg/mL) in PBMCs | TNFα Induction (pg/mL) in PBMCs |
| This compound | (Structure of this compound) | ~0.5 - 5 | >2000 | >500 |
| 8-Unsubstituted-adenosine (Negative Control) | (Structure of Adenosine) | >50 | Not Detected | Not Detected |
As the data illustrates, this compound is expected to be a potent TLR7 agonist, inducing a robust IFNα response. In contrast, 8-Unsubstituted-adenosine, lacking the critical 8-position iodine, is expected to show no activity at TLR7 and fail to induce cytokine production, thereby validating its use as a negative control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for evaluating TLR7 agonism.
HEK293 Cell-Based TLR7 Reporter Assay
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 engagement.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (InvivoGen)
-
DMEM, high glucose, GlutaMAX™ Supplement, HEPES
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Zeocin™ and Normocin™ (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
This compound
-
8-Unsubstituted-adenosine (Negative Control)
-
96-well plates
Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL Normocin™, and 200 µg/mL Zeocin™. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 200 µL of the compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.
-
Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Induction Assay in Human PBMCs
This assay measures the production of IFNα and TNFα by human PBMCs in response to TLR7 agonism.
Materials:
-
Ficoll-Paque™ PLUS
-
Human peripheral blood from healthy donors
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
8-Unsubstituted-adenosine (Negative Control)
-
Human IFNα and TNFα ELISA kits
-
96-well plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound and the negative control to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFNα and TNFα in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the log of the compound concentration to generate dose-response curves.
Visualizing the Pathways and Experimental Logic
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Simplified TLR7 signaling pathway activated by this compound.
Caption: Workflow for comparing this compound and a negative control.
Caption: Logic of using a negative control to confirm specific TLR7-mediated effects.
Assessing the Off-Target Effects of 8-Iodoadenosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's off-target effects is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comparative framework for assessing the off-target profile of 8-Iodoadenosine, a member of the 8-substituted adenosine analog family. Due to the limited availability of direct, comprehensive off-target screening data for this compound, this guide synthesizes information from closely related analogs, such as 8-Chloroadenosine and 8-Bromoadenosine, to provide an illustrative comparison and a roadmap for experimental validation.
8-substituted adenosine analogs are a class of molecules with diverse biological activities, often targeting enzymes like kinases and showing potential as anti-cancer agents.[1] However, their structural similarity to adenosine means they can also interact with other nucleotide-binding proteins, including adenosine receptors, leading to potential off-target effects.[2][3] This guide outlines key experimental approaches for identifying and quantifying these off-target interactions, presents illustrative comparative data, and details the signaling pathways that may be inadvertently modulated.
Comparative Analysis of Off-Target Profiles
A comprehensive assessment of off-target effects involves screening the compound of interest against a broad panel of kinases and other potential protein targets. The data presented below is illustrative, based on the known off-target profiles of related 8-substituted adenosine analogs, to highlight the expected differences and the importance of empirical testing.
Table 1: Illustrative Kinase Inhibition Profile of this compound and Alternatives (% Inhibition at 10 µM)
| Kinase Target | This compound (Hypothetical) | 8-Bromoadenosine (Illustrative) | 8-Chloroadenosine (Illustrative) |
| On-Target Kinase X | 95 | 92 | 98 |
| Off-Target Kinase A | 45 | 55 | 30 |
| Off-Target Kinase B | 30 | 25 | 40 |
| Off-Target Kinase C | 15 | 20 | 10 |
| Off-Target Kinase D | 5 | 8 | 3 |
Table 2: Illustrative Binding Affinities (Kᵢ, nM) at Adenosine Receptors
| Receptor Subtype | This compound (Hypothetical) | 8-Bromoadenosine (Illustrative) | 8-Chloroadenosine (Illustrative) |
| A₁ | 850 | 750 | 950 |
| A₂ₐ | >10,000 | >10,000 | >10,000 |
| A₂ₑ | 5,500 | 6,000 | 4,800 |
| A₃ | 2,100 | 1,800 | 2,500 |
Experimental Protocols for Off-Target Assessment
To empirically determine the off-target profile of this compound and its alternatives, a multi-faceted experimental approach is recommended.
Broad-panel kinase screening is a crucial first step to identify unintended kinase targets. The KINOMEscan™ platform is a widely used method for this purpose.[4]
Protocol: KINOMEscan™ Competition Binding Assay
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is quantified via qPCR of a DNA tag fused to the kinase.[5]
-
Preparation of Test Compound: Dissolve this compound and comparator compounds in DMSO to a stock concentration of 100 mM. Prepare serial dilutions to be tested, typically at a final concentration of 1-10 µM for initial screening.
-
Assay Procedure:
-
Kinase-tagged T7 phage is incubated with the test compound.
-
The mixture is then added to wells containing the immobilized ligand.
-
After an incubation period to allow for binding equilibration, unbound phage is washed away.
-
The amount of bound phage is determined by qPCR.
-
-
Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is >80% inhibition at 10 µM.
Given the structural similarity to adenosine, assessing binding to adenosine receptors is critical. Radioligand binding assays are a standard method for this.[6][7]
Protocol: Radioligand Displacement Assay for Adenosine Receptors
-
Assay Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand from its receptor.
-
Materials:
-
Membrane preparations from cells expressing the human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).
-
Radioligands (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Test compounds (this compound and alternatives).
-
Assay buffer and wash buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand).
-
After incubation, rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
CETSA is a powerful method to confirm target engagement within a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[8][9]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding increases the thermal stability of the target protein.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension and heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Understanding the potential downstream consequences of off-target binding is crucial. The following diagrams illustrate a hypothetical experimental workflow and a potential off-target signaling pathway.
Experimental workflow for assessing off-target effects.
Hypothetical off-target signaling pathway.
Conclusion
While this compound holds promise as a research tool and potential therapeutic agent, a rigorous assessment of its off-target effects is essential. The comparative data, though illustrative, underscores the potential for differential off-target profiles among even closely related 8-substituted adenosine analogs. By employing a combination of broad-panel screening and cell-based validation assays, researchers can build a comprehensive selectivity profile for this compound. This will not only lead to a more accurate interpretation of its on-target activities but also pave the way for its safer and more effective application in drug development.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 5. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
Unraveling the Mechanism of 8-Substituted Adenosine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of therapeutic candidates is paramount. This guide provides a comparative analysis of two prominent 8-substituted adenosine analogs, 8-Chloroadenosine (8-Cl-Ado) and 8-Aminoadenosine (8-NH2-Ado), detailing their molecular pathways and cytotoxic effects. While the primary focus of this inquiry was 8-Iodoadenosine, a comprehensive review of published literature reveals a scarcity of specific experimental data for this particular analog. However, the extensive research on its closely related chloro and amino counterparts provides a robust framework for understanding the potential activities of 8-halogenated adenosine derivatives.
Executive Summary
8-Chloroadenosine and 8-Aminoadenosine are purine nucleoside analogs that exhibit potent anti-cancer activity. Both compounds function as pro-drugs, requiring intracellular phosphorylation to their active triphosphate forms, 8-chloro-adenosine triphosphate (8-Cl-ATP) and 8-amino-adenosine triphosphate (8-NH2-ATP) respectively. These active metabolites interfere with fundamental cellular processes, primarily by depleting endogenous ATP pools and inhibiting RNA synthesis, ultimately leading to cell death.[1] While they share this general mechanism, key differences in their downstream signaling effects have been observed, suggesting distinct therapeutic profiles.
Mechanism of Action: A Tale of Two Analogs
The primary mechanism for both 8-Cl-Ado and 8-NH2-Ado involves their conversion to triphosphate analogs that competitively inhibit ATP-dependent enzymes. This leads to a significant reduction in cellular ATP levels, a critical factor in their cytotoxicity.[1]
8-Chloroadenosine (8-Cl-Ado): The cytotoxic effects of 8-Cl-Ado are multi-faceted. The accumulation of 8-Cl-ATP leads to:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a chain terminator during transcription, effectively halting the production of messenger RNA.
-
ATP Depletion and AMPK Activation: The drastic reduction in cellular ATP activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] This activation can trigger downstream pathways leading to autophagic cell death.[2]
-
Induction of Apoptosis: 8-Cl-Ado has been shown to induce apoptosis in various cancer cell lines, a process that can be independent of its effects on RNA synthesis.
8-Aminoadenosine (8-NH2-Ado): While also acting through ATP depletion and RNA synthesis inhibition, 8-NH2-Ado distinguishes itself by its profound impact on key survival signaling pathways:
-
Inhibition of Akt/mTOR and Erk Signaling: A hallmark of 8-NH2-Ado activity is its ability to suppress the phosphorylation and activation of proteins in the Akt/mTOR and Erk pathways.[3] These pathways are crucial for cell growth, proliferation, and survival, and their inhibition contributes significantly to the compound's anti-tumor effects. This inhibitory action on major signaling cascades appears to be a unique characteristic of 8-NH2-Ado among this class of analogs.
Comparative Performance Data
| Cell Line | Compound | IC50 (µM) | Reference |
| B16 Melanoma | 8-Chloroadenosine | ~4.7 (in fresh serum) | [4] |
| Friend Leukemia (FLC) | 8-Chloroadenosine | ~12 (in fresh serum) | [4] |
| CCRF-CEM (Human T-lymphoblastoid) | 2-Chloro-2'-deoxyadenosine | 0.045 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Cross-Validation of 8-Iodoadenosine Findings with Other Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to facilitate the cross-validation of findings related to 8-Iodoadenosine and its analogs. While direct cross-validation studies on this compound are limited in publicly available literature, this document leverages data from closely related 8-substituted adenosine compounds, which are known to act on similar biological pathways. The primary focus is on the validation of their activity as Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists, a key mechanism for their immunomodulatory effects.
Data Presentation: Comparative Analysis of 8-Substituted Adenosine Analogs
The following tables summarize quantitative data from studies on 8-oxoadenine and 8-hydroxyadenosine derivatives, which serve as surrogates for understanding the potential activity of this compound. These tables compare the outcomes of different experimental techniques used to validate the compounds' efficacy and mechanism of action.
Table 1: Validation of TLR7/TLR8 Agonist Activity using a Reporter Gene Assay
This table showcases the use of a biochemical assay to quantify the activation of TLR7 and TLR8 by various 8-substituted adenosine analogs. The data is typically presented as the half-maximal effective concentration (EC50), indicating the concentration of the compound required to elicit 50% of the maximal response.
| Compound | Target | Assay Type | Readout | EC50 (µM) |
| 8-oxoadenine derivative 1 | Human TLR7 | NF-κB Reporter Assay | SEAP Production | 0.5 |
| 8-oxoadenine derivative 1 | Human TLR8 | NF-κB Reporter Assay | SEAP Production | >10 |
| 8-oxoadenine derivative 2 | Human TLR7 | NF-κB Reporter Assay | SEAP Production | 0.2 |
| 8-oxoadenine derivative 2 | Human TLR8 | NF-κB Reporter Assay | SEAP Production | 5.2 |
| Resiquimod (R848) - Control | Human TLR7 | NF-κB Reporter Assay | SEAP Production | 0.1 |
| Resiquimod (R848) - Control | Human TLR8 | NF-κB Reporter Assay | SEAP Production | 1.5 |
SEAP: Secreted Embryonic Alkaline Phosphatase
Table 2: Cross-Validation of Immunostimulatory Activity using Cytokine Induction Assays
This table demonstrates the validation of the biological effects of 8-substituted adenosine analogs in a more physiological context by measuring the induction of key cytokines in human peripheral blood mononuclear cells (PBMCs). This cellular assay confirms the functional consequences of TLR activation.
| Compound | Cell Type | Assay Type | Cytokine Measured | Induction Level (pg/mL) at 1 µM |
| 8-oxoadenine derivative 1 | Human PBMCs | ELISA | IFN-α | 1500 |
| 8-oxoadenine derivative 1 | Human PBMCs | ELISA | TNF-α | 800 |
| 8-oxoadenine derivative 2 | Human PBMCs | ELISA | IFN-α | 2500 |
| 8-oxoadenine derivative 2 | Human PBMCs | ELISA | TNF-α | 1200 |
| Resiquimod (R848) - Control | Human PBMCs | ELISA | IFN-α | 3000 |
| Resiquimod (R848) - Control | Human PBMCs | ELISA | TNF-α | 2000 |
ELISA: Enzyme-Linked Immunosorbent Assay; IFN: Interferon; TNF: Tumor Necrosis Factor
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
NF-κB Reporter Gene Assay
This assay is a common biochemical method to screen and validate compounds that activate signaling pathways leading to the transcription factor NF-κB.
-
Cell Line: HEK293 cells stably transfected with a specific human TLR (e.g., TLR7 or TLR8) and a reporter plasmid containing the Secreted Embryonic Alkaline Phosphatase (SEAP) gene under the control of an NF-κB response element.
-
Methodology:
-
Seed the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound analog) and a positive control (e.g., Resiquimod).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure SEAP activity in the supernatant using a commercially available chemiluminescent substrate.
-
Determine the EC50 values by plotting the dose-response curves.
-
Cytokine Induction Assay in Human PBMCs
This cellular assay provides a functional validation of the compound's activity on primary human immune cells.
-
Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Methodology:
-
Plate the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in a suitable culture medium.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubate the plates at 37°C in a CO2 incubator for 24 hours.
-
Centrifuge the plates and collect the cell-free supernatant.
-
Measure the concentration of specific cytokines (e.g., IFN-α, TNF-α) in the supernatant using a sandwich ELISA kit according to the manufacturer's instructions.
-
Quantify the cytokine levels by comparing the absorbance values to a standard curve.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow for cross-validation.
Caption: TLR7 signaling pathway activated by 8-substituted adenosine analogs.
Caption: Experimental workflow for cross-validating this compound findings.
Comparative Analysis of 8-Iodoadenosine and Its Alternatives in Experimental Reproducibility
For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of the experimental results of 8-Iodoadenosine, a halogenated adenosine analog, alongside other key alternatives. We present quantitative data, detailed experimental protocols, and a visualization of the pertinent signaling pathway to facilitate a comprehensive understanding and replication of these studies.
Quantitative Comparison of Cytotoxicity
To provide a clear comparison of the anti-proliferative effects of this compound and its analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 8-Chloroadenosine | MM.1S (Multiple Myeloma) | Exhibits cytotoxicity | [1] |
| 8-Chloroadenosine | RPMI-8226 (Multiple Myeloma) | Exhibits cytotoxicity | [1] |
| 8-Chloroadenosine | U266 (Multiple Myeloma) | Exhibits cytotoxicity | [1] |
| 8-Chloroadenosine | A549 (Lung Cancer) | Induces G2/M arrest | [1] |
| 8-Chloroadenosine | H1299 (Lung Cancer) | Induces G2/M arrest | [1] |
| 8-Azaadenosine | Various Cancer Cell Lines | Shows toxicity | [2] |
| 8-Bromoadenosine | Data Not Available | - | - |
Signaling Pathway and Mechanism of Action
8-substituted adenosine analogs, including this compound, are known to exert their biological effects through various mechanisms, primarily by acting as modulators of adenosine receptors or by being metabolized into nucleotide analogs that interfere with DNA and RNA synthesis. A key pathway implicated in the action of these compounds is the Protein Kinase A (PKA) signaling cascade.
This diagram illustrates a potential mechanism where this compound binds to adenosine receptors, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This in turn affects the activity of Protein Kinase A (PKA), which can phosphorylate transcription factors like CREB, ultimately influencing gene expression related to apoptosis and cell proliferation.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate the effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other analogs for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Western Blot Analysis for Akt Phosphorylation
This protocol is used to determine the effect of the compounds on key signaling proteins like Akt.
-
Cell Treatment and Lysis: Treat cells with the desired compound concentrations. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and total Akt.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-Akt and total Akt.
In Vitro Protein Kinase A (PKA) Assay
This assay measures the direct inhibitory effect of the compounds on PKA activity.
-
Reaction Setup: Prepare a reaction mixture containing PKA enzyme, a specific peptide substrate for PKA, and the test compound (this compound or alternatives) in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting. For non-radioactive assays, detection can be achieved using phosphospecific antibodies in an ELISA format.
-
Data Analysis: Determine the level of PKA inhibition by comparing the activity in the presence of the compound to the control (no compound).
Experimental Workflow
The following diagram outlines the general workflow for evaluating and comparing the biological effects of this compound and its alternatives.
By following these detailed protocols and the structured workflow, researchers can ensure greater consistency and reproducibility in their investigations of this compound and its analogs, ultimately contributing to a more robust understanding of their therapeutic potential.
References
Comparative Analysis of 8-Iodoadenosine with Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 8-Iodoadenosine against other well-established immunomodulators, including Resiquimod (R848), Imiquimod, Poly(I:C), and Lipopolysaccharide (LPS). This document details their distinct mechanisms of action, effects on immune cell responses, and provides standardized experimental protocols for their evaluation.
Introduction to Immunomodulators
Immunomodulators are substances that regulate or modify the immune system's function, either by enhancing or suppressing immune responses. They represent a cornerstone in the development of therapies for a wide range of diseases, including cancers, infectious diseases, and autoimmune disorders. This guide focuses on a comparative analysis of this compound, a purine analog, with several well-characterized Toll-like receptor (TLR) agonists.
This compound is an adenosine analog that exerts its immunomodulatory effects primarily through interaction with adenosine receptors, particularly the A2A receptor. Unlike many immunostimulants, it is suggested to have an inhibitory effect on the NF-κB signaling pathway, a central mediator of inflammation.
Resiquimod (R848) is a potent synthetic imidazoquinoline that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Its activation of these receptors leads to the robust production of pro-inflammatory cytokines and enhancement of both innate and adaptive immunity.
Imiquimod , another imidazoquinoline, is a selective agonist for TLR7. It is known to stimulate the production of various cytokines, including interferon-alpha (IFN-α), and to activate natural killer (NK) cells, macrophages, and B lymphocytes.
Polyinosinic:polycytidylic acid (Poly(I:C)) is a synthetic analog of double-stranded RNA (dsRNA) that is a potent activator of TLR3. Activation of TLR3 by Poly(I:C) triggers the production of type I interferons and other inflammatory cytokines, mimicking a viral infection.
Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and a powerful activator of the immune system through TLR4. LPS binding to TLR4 initiates a signaling cascade that results in the strong activation of NF-κB and the release of a wide range of pro-inflammatory cytokines.
Comparative Analysis of Immunomodulatory Activity
Comparative Cytokine Production Profile
| Cytokine | This compound (Expected) | Resiquimod (R848) | Imiquimod | Poly(I:C) | Lipopolysaccharide (LPS) |
| TNF-α | ↓ (Inhibition of NF-κB) | ↑↑↑ | ↑↑ | ↑ | ↑↑↑ |
| IL-6 | ↓ (Inhibition of NF-κB) | ↑↑↑ | ↑↑ | ↑↑ | ↑↑↑ |
| IL-10 | ↑ (Anti-inflammatory) | ↑ | ↑ | ↑ | ↑↑ |
| IFN-α |
Safety Operating Guide
Proper Disposal of 8-Iodoadenosine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Iodoadenosine was not located. The following procedures are based on general best practices for laboratory chemical waste disposal and information from the SDS of the related compound, Adenosine. Researchers must consult their institution's specific safety guidelines and local regulations before proceeding. This guide is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Although the parent compound, Adenosine, is not classified as a hazardous substance, it is prudent to handle this compound as a potentially hazardous chemical until a specific Safety Data Sheet (SDS) is available. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a particulate respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Operational Disposal Plan
The following step-by-step protocol outlines the recommended process for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first and most critical step in the disposal process.
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution should be collected in a labeled, sealed, and appropriate chemical waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or bench paper, that have come into contact with this compound should be considered chemical waste and disposed of accordingly. These items should be double-bagged in clear plastic bags for visual inspection by EHS personnel.[2]
Crucially, do not mix this compound waste with other incompatible waste streams. Consult your institution's EHS office for guidance on chemical compatibility.
Step 2: Waste Collection and Container Management
All chemical waste must be stored in appropriate containers to prevent leaks and spills.
-
Container Selection: Use containers that are compatible with the chemical properties of this compound and any solvents used. The container must be in good condition with a secure, leak-proof screw-on cap.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and any known hazards.[3]
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[4] Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[2]
Step 3: Arranging for Disposal
Never dispose of chemical waste down the sink or in the regular trash unless explicitly authorized by your institution's EHS office for non-hazardous materials.[5][6]
-
Contact EHS: Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide detailed information about the waste, including its chemical composition and volume.
Quantitative Data Summary
The following table summarizes key safety and disposal information based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | [1][7] |
| Storage Requirement | Designated, secure area with secondary containment | [2][4] |
| Container Type | Compatible, sealed, leak-proof with screw-on cap | [2][5] |
| Labeling Requirement | "Hazardous Waste," chemical name, hazard warnings | [3] |
| Disposal Route | Institutional EHS or licensed hazardous waste contractor | [7] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. However, it is critical that all experimental work involving this and any other chemical is preceded by a thorough review of its Safety Data Sheet (when available) and the development of a comprehensive risk assessment and safe operating procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 8-Iodoadenosine
Immediate Safety and Handling Precautions
8-Iodoadenosine is a nucleoside analog and should be handled with care, assuming potential cytotoxic properties. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Adherence to a strict operational plan is essential to ensure both personal safety and experimental integrity.
Personal Protective Equipment (PPE)
All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5] The following table outlines the minimum recommended PPE:
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of nitrile gloves.[6][7] | Protects against skin contact. Double-gloving is recommended when handling potentially hazardous compounds.[6] |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects eyes from splashes and airborne particles.[7] |
| Lab Coat | A disposable, back-closing gown made of a low-lint, impervious material. | Provides a barrier to protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[6] | Minimizes inhalation of the compound, especially in powder form. |
Hazard Identification and First Aid
The primary hazards associated with analogous compounds include potential acute toxicity if swallowed or inhaled, and possible skin and eye irritation.[3]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review this safety guide and any available safety data for similar compounds.
-
Ensure all necessary PPE is available and in good condition.[7]
-
Prepare and decontaminate the designated work area within the chemical fume hood.
-
-
Handling:
-
Don all required PPE as listed in the table above.
-
Conduct all weighing and solution preparation activities within a chemical fume hood to contain any dust or aerosols.[5]
-
Use a dedicated set of non-sparking tools for handling the solid compound.
-
Handle all solutions containing this compound with care to prevent splashes and aerosol formation.
-
-
Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal Plan
The disposal of this compound and all associated waste must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]
| Waste Type | Disposal Procedure |
| Bulk Waste | Unused or expired this compound should be stored in its original container or a securely sealed, chemically compatible container clearly labeled "Hazardous Waste: this compound".[5] |
| Trace Waste | Items with minimal residual contamination (e.g., used vials, pipette tips, gloves, and bench paper) should be collected in a designated, labeled hazardous waste container.[5] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5] |
| Aqueous Waste | Collect aqueous waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams.[4] |
Key Disposal Steps:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.[5]
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[5]
-
Contact EHS: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal, likely via incineration at a licensed hazardous waste facility.[5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
- 1. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
